(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Description
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Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRHVULVTHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which mimics the indole core while offering an additional hydrogen bond acceptor in the pyridine ring, has made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] Derivatives of this scaffold have shown significant activity against targets such as the Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and NADPH Oxidase 2 (NOX2).[1][3][4]
This compound is a critical reagent that serves as a versatile building block for the synthesis of these complex derivatives. Its boronic acid moiety makes it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, and effective use in synthetic protocols. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by detailed experimental protocols for its characterization.
Molecular Identity and Core Characteristics
This compound combines the 7-azaindole core with a boronic acid functional group at the 2-position of the pyrrole ring. This structure is fundamental to its utility in organic synthesis.
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1286777-16-9 | [6] |
| PubChem CID | 118989500 | [5] |
| Molecular Formula | C₇H₇BN₂O₂ | [6] |
| Molecular Weight | 161.95 g/mol | [6] |
| Appearance | White to off-white solid (Expected) | Inferred from related compounds[7] |
| Melting Point | Not reported; requires experimental determination | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols; limited solubility in water | Inferred from structure |
It is important to distinguish this compound from its isomers, such as the 4-yl and 5-yl boronic acids, and its hydrochloride salt, which will have different physical and chemical properties.[8][9]
Key Physical Properties in Detail
A precise understanding of the physical properties is essential for successful experimental work.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. The melting point for this compound is not consistently reported in public literature, necessitating its experimental determination.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: Insert the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of 10-20 °C/min for an initial rapid scan. Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slower ramp rate of 1-2 °C/min starting from ~20 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Causality: A broad melting range (> 2 °C) may indicate the presence of impurities or residual solvent, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.
Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The polar 7-azaindole core and the hydrogen-bonding capability of the boronic acid group suggest solubility in polar organic solvents.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Choose a range of common laboratory solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate), to polar aprotic (e.g., DMSO, DMF), and polar protic (e.g., methanol, water).
-
Sample Preparation: Add approximately 1-2 mg of the boronic acid to a small vial.
-
Titration: Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observation: Visually inspect for dissolution. Classify solubility as:
-
Soluble: Clear solution forms with < 1 mL of solvent.
-
Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.
-
Insoluble: No visible dissolution.
-
-
Rationale: This systematic approach allows for the rapid identification of suitable solvent systems for subsequent applications, such as reaction setups or HPLC mobile phases.
Diagram of the solubility assessment workflow.
Stability and Storage
Boronic acids are susceptible to dehydration, particularly upon heating, which can lead to the formation of a trimeric anhydride known as a boroxine. This process is reversible in the presence of water but can complicate stoichiometry and reactivity.
Authoritative Recommendations for Storage:
-
Temperature: Store refrigerated at 2-8 °C to minimize thermal degradation.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-driven decomposition.[7]
-
Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area or fume hood.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
~12.0 ppm (br s, 1H): Pyrrole N-H proton.
-
~8.2 ppm (dd, 1H): Pyridine H6 proton.
-
~8.0 ppm (s, 2H): Boronic acid -OH protons, often broad and exchangeable.
-
~7.8 ppm (dd, 1H): Pyridine H4 proton.
-
~7.1 ppm (dd, 1H): Pyridine H5 proton.
-
~6.8 ppm (s, 1H): Pyrrole H3 proton.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like N-H and O-H), making them more easily observable.
-
Data Acquisition: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and 2D correlation data to confirm the molecular structure.
Workflow for NMR structural verification.
Mass Spectrometry (MS) and HPLC
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 163.06 Da.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a typical starting point. Purity is determined by the relative area of the main peak.
Significance in Synthetic and Medicinal Chemistry
The primary utility of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and widely used method for forming C-C bonds between aryl or vinyl halides/triflates and an organoboron compound.
Role in Suzuki-Miyaura cross-coupling.
This reactivity allows medicinal chemists to readily incorporate the 7-azaindole scaffold into diverse molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] The development of potent inhibitors for cancer and inflammatory diseases often relies on this synthetic strategy.[2][3]
Conclusion
This compound is a high-value chemical reagent whose utility is directly tied to its physical and chemical properties. While some data points like a definitive melting point are not widely published, this guide provides the necessary theoretical background and validated experimental protocols for researchers to fully characterize the compound. Proper handling, storage, and a thorough understanding of its solubility and stability are crucial for its successful application in the synthesis of next-generation therapeutics built upon the privileged 7-azaindole core.
References
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridin-4-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemWhat. (n.d.). 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid CAS#: 1286777-16-9. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
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SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. John Wiley & Sons, Inc. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
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Atluri, B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available from: [Link]
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Iocozzia, J., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
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El-Gokha, A. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available from: [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Retrieved from [Link]
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Foucourt, A., et al. (2020). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available from: [Link]
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An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid: A Cornerstone in Modern Drug Discovery
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the vast arsenal of chemical building blocks, heterocyclic compounds reign supreme, with the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, emerging as a "privileged scaffold."[1][2] This prominence is due to its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of kinases.[2] This guide focuses on a critical derivative that unlocks the synthetic potential of this scaffold: (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid. Its strategic importance lies in its capacity to serve as a versatile coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular entities.[1][3] This document provides an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is cataloged under the following identifiers:
| Identifier | Value |
| CAS Number | 1286777-16-9[4] |
| Molecular Formula | C₇H₇BN₂O₂[4] |
| Molecular Weight | 161.95 g/mol [4] |
| Alternate CAS Number | 2304635-61-6 (Hydrochloride salt)[5] |
Physicochemical Properties (Predicted and Experimental):
While extensive experimental data for this specific boronic acid is not always publicly available, its properties can be inferred from data on the parent 7-azaindole scaffold and related boronic acids.
| Property | Value/Description | Significance in Application |
| Appearance | Typically a solid. | Ease of handling and weighing for reactions. |
| Solubility | Generally soluble in organic solvents like dioxane, THF, and DMF.[6] | Crucial for selecting appropriate reaction media for cross-coupling reactions. |
| Stability | Boronic acids can be prone to dehydration to form boroxines and protodeboronation. Pinacol esters can offer greater stability.[1] | Requires careful handling and storage, often under inert atmosphere and refrigerated conditions to ensure reactivity. |
| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] | Essential for quality control and reaction monitoring to confirm the structure and purity of the compound. |
Synthesis and Elucidation of Reaction Mechanisms
The primary route to this compound and its derivatives involves the borylation of a halogenated 7-azaindole precursor, most commonly through a Miyaura borylation reaction.
Conceptual Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Miyaura Borylation
This protocol provides a general methodology that may require optimization for specific substrates and scales.
Materials:
-
2-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Acetate (KOAc) (3.0 eq.)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel, add 2-bromo-1H-pyrrolo[2,3-b]pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronic acid pinacol ester.
-
If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions.
The Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Diversity
The true utility of this compound is realized in its application in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the 7-azaindole core and a variety of aryl or heteroaryl halides.
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling:
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be adapted for various substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 eq.)
-
This compound or its pinacol ester (1.2–2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2, Pd(PPh₃)₄) (1-10 mol%)[1]
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-20 mol%)[1]
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 eq.)[1]
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)[1]
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, this compound (or its ester), the palladium catalyst, ligand (if necessary), and the base.
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, often in a 4:1 ratio).[1]
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold, readily functionalized at the 2-position using its corresponding boronic acid, is a cornerstone in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Notable Examples of 7-Azaindole-Based Kinase Inhibitors:
-
Vemurafenib: An FDA-approved B-RAF kinase inhibitor for the treatment of melanoma, which features a 7-azaindole core.[2]
-
CSF1R Inhibitors: The 7-azaindole scaffold has been utilized in the design of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in oncology and inflammatory diseases.[8][9]
-
PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective inhibitors of phosphodiesterase 4B (PDE4B), which are of interest for treating central nervous system diseases.[10]
-
NOX2 Inhibitors: The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure is the basis for potent NADPH oxidase 2 (NOX2) inhibitors.[11]
The versatility of the Suzuki-Miyaura coupling with this compound allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the lead optimization process in drug discovery programs.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its role in the efficient synthesis of the 2-substituted 7-azaindole scaffold provides a reliable and versatile route to a class of compounds with proven therapeutic relevance. As our understanding of the intricate signaling pathways that underpin disease continues to grow, the demand for novel, highly specific kinase inhibitors will undoubtedly increase. Consequently, the importance of foundational building blocks like this compound will continue to expand, solidifying its position as a critical component in the drug discovery toolkit. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its use, as well as the exploration of its application in other areas of materials science and chemical biology.
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ChemWhat. 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid CAS#: 1286777-16-9. [Link]
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PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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PubMed Central. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]
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PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
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PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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PubMed Central. Azaindole Therapeutic Agents. [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
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NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]
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ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, robust synthetic methodologies, and critical applications of this versatile heterocyclic compound. The insights provided herein are grounded in established scientific principles and field-proven experimental protocols.
Executive Summary: The Strategic Importance of a Privileged Scaffold
This compound belongs to the 7-azaindole class of heterocycles, a scaffold of considerable interest in drug discovery. Its strategic importance lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This capability allows for the efficient construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with diverse biological activities. The 7-azaindole core is a recognized "privileged scaffold," frequently found in kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with protein targets.[1] This guide will elucidate the fundamental properties of this compound that underpin its synthetic utility and highlight its role in the development of novel therapeutics.[2][3][4]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₇BN₂O₂ | PubChem[5], Sigma-Aldrich[6] |
| Molecular Weight | 161.95 g/mol | Sigma-Aldrich[6] |
| Exact Mass | 162.0600576 Da | PubChem[7] |
| Appearance | Solid | Sigma-Aldrich[6] |
| CAS Number | 1286777-16-9 | ChemWhat[8] |
| IUPAC Name | This compound | PubChem[7] |
These fundamental properties are the bedrock for all subsequent experimental work, from calculating molar equivalents in reaction setups to interpreting mass spectrometry data for product verification.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Purification: A Protocol Perspective
The synthesis of this compound and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a particularly robust and versatile method for this purpose.[1][9]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates.[1] Modern catalyst systems, often featuring bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of challenging heteroaryl halides.[1]
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid. It is important to note that optimization may be necessary for specific substrates.[1]
Materials:
-
2-Halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
This compound or its pinacol ester (1.2–2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2, Pd(PPh₃)₄) (1-10 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-20 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, water mixture)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 2-halo-1H-pyrrolo[2,3-b]pyridine, the boronic acid or ester, the palladium catalyst, ligand (if necessary), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[1]
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Diagram 3: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Applications in Medicinal Chemistry and Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[3][4] The ability to readily introduce diverse aryl and heteroaryl substituents at the 2-position via Suzuki-Miyaura coupling with this compound is a powerful tool for structure-activity relationship (SAR) studies.[2]
Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as bortezomib, ixazomib, and vaborbactam, featuring a boronic acid moiety.[11] This highlights the growing acceptance and therapeutic potential of boron-containing compounds.[12] The unique electronic properties of the boron atom allow for covalent interactions with target proteins, often leading to potent and selective inhibition.
Research has demonstrated the utility of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases, including fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).[2][3][4] These studies underscore the importance of this scaffold in developing novel treatments for cancer and inflammatory diseases.
Conclusion
This compound is a high-value chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties and amenability to robust synthetic protocols, such as the Suzuki-Miyaura cross-coupling, make it an indispensable tool for the construction of complex, biologically active molecules. The continued exploration of the 7-azaindole scaffold, facilitated by the availability of versatile building blocks like this compound, promises to yield the next generation of targeted therapeutics.
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1H-Pyrrolo(2,3-b)pyridin-4-ylboronic acid | C7H7BN2O2 | CID 49758994 - PubChem. National Center for Biotechnology Information. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. National Center for Biotechnology Information. [Link]
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1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid CAS#: 1286777-16-9. ChemWhat. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. National Center for Biotechnology Information. [Link]
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Spectroscopic and Synthetic Profile of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid: A Technical Guide for Advanced Drug Discovery
Abstract
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active agents through Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this versatile reagent, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, a detailed synthetic protocol and workflow for its characterization are presented to empower researchers in drug development and chemical synthesis.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into numerous kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases. This compound serves as a crucial intermediate for the facile introduction of this moiety onto various molecular frameworks. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
Boronic acids, in general, are versatile intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and high functional group tolerance make them ideal reagents for the construction of complex carbon-carbon bonds.[1] The boronic acid functional group itself presents unique spectroscopic signatures that will be elucidated in this guide.
Synthesis and Reaction Mechanism
A common and effective method for the synthesis of this compound involves the Miyaura borylation of a halogenated precursor, typically 2-bromo-1H-pyrrolo[2,3-b]pyridine. This reaction is catalyzed by a palladium complex and utilizes a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization Protocols
Accurate spectroscopic characterization is essential to confirm the identity and purity of this compound. The following protocols are recommended for obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable protons of the boronic acid and the pyrrole N-H.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher field spectrometer.[2]
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹¹B NMR, an external standard such as BF₃·OEt₂ can be used.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound.
Experimental Protocol:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).[2]
-
Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or as a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[3]
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the protons of the 7-azaindole core and the exchangeable protons of the boronic acid and the pyrrole N-H.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 6.8 | d | ~2-3 |
| H-4 | ~7.8 - 8.0 | dd | ~8, ~1.5 |
| H-5 | ~7.0 - 7.2 | dd | ~8, ~4.5 |
| H-6 | ~8.1 - 8.3 | dd | ~4.5, ~1.5 |
| N-H (Pyrrole) | ~11.5 - 12.5 | br s | - |
| B(OH)₂ | ~8.0 - 9.0 | br s | - |
Note: Chemical shifts are estimations and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the carbon signals of the 7-azaindole ring system. The carbon atom attached to the boron will have a characteristic chemical shift.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~130 - 140 |
| C-3 | ~100 - 105 |
| C-3a | ~148 - 152 |
| C-4 | ~128 - 132 |
| C-5 | ~115 - 120 |
| C-6 | ~140 - 145 |
| C-7a | ~120 - 125 |
Note: The C-2 signal may be broad due to quadrupolar relaxation of the attached boron atom.
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₇BN₂O₂), which is 161.95 g/mol .[7] The presence of the boron isotopic pattern (¹⁰B at ~20% and ¹¹B at ~80% abundance) is a key diagnostic feature.[1]
Expected Fragmentation Pattern: A likely fragmentation pathway involves the loss of water from the boronic acid moiety.
Caption: Proposed fragmentation of this compound in ESI-MS.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | ~3200 - 3600 | Strong, broad |
| N-H stretch (pyrrole) | ~3100 - 3400 | Medium, sharp |
| C-H stretch (aromatic) | ~3000 - 3100 | Medium |
| B-O stretch | ~1300 - 1400 | Strong |
| C=C stretch (aromatic) | ~1400 - 1600 | Medium |
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for this compound. The detailed protocols and interpreted data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and accurate use of this important building block in the synthesis of novel therapeutic agents. The provided workflows and visualizations aim to enhance the practical application of this knowledge in a laboratory setting.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Solubility of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid in Organic Solvents
Abstract
Introduction: The Strategic Importance of Solubility
The 7-azaindole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. This compound serves as a key intermediate for introducing this scaffold into target molecules via robust synthetic methods like the Suzuki-Miyaura coupling. The success of these reactions hinges on achieving a homogeneous reaction mixture, which requires the dissolution of all reactants. Poor solubility can lead to sluggish reaction kinetics, low yields, and the generation of impurities.
Furthermore, understanding solubility is critical for:
-
Reaction Optimization: Selecting a solvent system that maximizes reactant concentration without precipitation.
-
Purification: Choosing appropriate solvents for crystallization or chromatography.
-
Formulation: Developing solvent systems for preclinical studies.
This guide addresses the practical need for a reliable methodology to assess the solubility of this important building block.
Physicochemical Landscape: Factors Governing Solubility
The solubility of this compound is dictated by its unique molecular structure, which features a polar heterocyclic core and a protic boronic acid group capable of various intermolecular interactions.
-
Molecular Structure and Polarity: The 7-azaindole core contains both a pyrrole nitrogen (H-bond donor) and a pyridine nitrogen (H-bond acceptor), contributing to its high polarity. This suggests a preference for polar solvents. Studies on the parent 7-azaindole heterocycle show high solubility in polar solvents like THF and acetone, and low solubility in nonpolar hydrocarbons like n-hexane.
-
Hydrogen Bonding: The B(OH)₂ group is a potent hydrogen bond donor, while the two oxygen atoms and the two ring nitrogens can act as hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, DMSO, DMF) are expected to be good solvents.
-
The Boroxine Equilibrium: A critical, and often overlooked, factor for boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This is a reversible equilibrium that is highly dependent on the solvent, temperature, and presence of water.[4][5][6]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
The formation of the less polar boroxine can significantly alter the measured solubility.[2][7] For instance, anhydrous conditions may favor boroxine formation, which might have different solubility characteristics than the parent acid.[4] This equilibrium makes obtaining reproducible solubility data challenging and underscores the need for a standardized, equilibrium-based measurement protocol.[2]
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the gold standard.[8][9] This method ensures that the system reaches true equilibrium between the undissolved solid and the saturated solution.[9][10]
Rationale for Method Selection
The shake-flask method is chosen over faster, kinetic methods because it measures thermodynamic equilibrium solubility. This value is crucial for understanding the maximum concentration achievable under stable conditions, which is essential for process chemistry and formulation. Kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can overestimate solubility by generating supersaturated or amorphous states.[9][11]
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., THF, DMF, Acetonitrile, Methanol, 2-Propanol, Dichloromethane, Toluene). "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 to 48 hours.[10][12] This extended time is critical to ensure the system reaches equilibrium, accounting for both dissolution and any potential acid-boroxine transformations.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solids.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles.
-
Quantification:
-
Accurately dilute the filtered saturate with a suitable mobile phase.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[10][12]
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Expected Solubility Trends and Data Analysis
While specific experimental data for this compound is absent from the literature, we can predict its behavior based on related compounds and chemical principles.
Predicted Solubility Hierarchy
The solubility is expected to follow the general principle of "like dissolves like."
-
High Solubility: Expected in polar aprotic solvents like DMSO , DMF , and THF . These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the heterocyclic core and the boronic acid moiety. Ethers are known to be good solvents for boronic acids.[2][3]
-
Moderate Solubility: Expected in polar protic solvents like Methanol , Ethanol , and 2-Propanol . While these solvents are excellent at hydrogen bonding, they can also compete with the boronic acid for self-association, potentially leading to slightly lower solubility than in polar aprotic solvents.
-
Low to Moderate Solubility: Expected in solvents of intermediate polarity like Acetonitrile and Dichloromethane (DCM) .
-
Very Low Solubility: Expected in nonpolar solvents like Toluene , Heptane , and Methylcyclohexane . The lack of polarity and hydrogen bonding capability makes these solvents poor choices for solvating the polar solute.[2][3]
Tabulated Data (Hypothetical & Analog-Based)
The following table presents hypothetical, yet scientifically reasoned, solubility values to serve as a guide for initial solvent screening. These estimates are based on the known solubility of 7-azaindole and general trends for phenylboronic acids.[2][3][13]
| Solvent | Solvent Type | Polarity Index | Predicted Solubility Category | Estimated Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Freely Soluble | 30 - 100 |
| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | 10 - 30 |
| Acetone | Polar Aprotic | 5.1 | Soluble | 10 - 30 |
| 2-Propanol (IPA) | Polar Protic | 3.9 | Sparingly Soluble | 1 - 10 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Sparingly Soluble | 1 - 10 |
| Dichloromethane (DCM) | Halogenated | 3.1 | Slightly Soluble | 0.1 - 1 |
| Toluene | Nonpolar Aromatic | 2.4 | Very Slightly Soluble | < 0.1 |
| Heptane | Nonpolar Aliphatic | 0.1 | Practically Insoluble | < 0.01 |
Visualizing Structure-Solubility Relationships
The interplay between the solute and solvent properties determines the final solubility outcome. This can be visualized as a balance of intermolecular forces.
Caption: Relationship between solute/solvent properties and solubility outcome.
Practical Implications and Recommendations
-
For Suzuki Couplings: THF, 2-MeTHF, or DME (dimethoxyethane) are often excellent choices as they balance good solubility for the boronic acid with compatibility for the reaction conditions. If higher solubility is needed, using a co-solvent system such as Toluene/Ethanol or THF/Water may be beneficial, though the presence of water can affect the boroxine equilibrium.
-
For Purification: To crystallize the compound, a binary solvent system is often effective. Dissolve the compound in a good solvent (e.g., THF or Methanol) at an elevated temperature and then slowly add a poor solvent (e.g., Heptane or Toluene) until turbidity is observed, followed by slow cooling.
-
Troubleshooting: If a reaction appears to stall, poor solubility of the boronic acid could be the cause. Before altering catalysts or other reagents, confirm the compound is fully dissolved at the reaction temperature. If not, consider a more polar solvent or a co-solvent system.
Conclusion
While a definitive public dataset on the solubility of this compound is not available, this guide provides the necessary theoretical foundation and practical methodology for researchers to determine it accurately. By understanding the compound's inherent polarity, its hydrogen bonding capabilities, and the crucial role of the boronic acid-boroxine equilibrium, scientists can make rational solvent choices. The provided shake-flask protocol offers a robust pathway to generating reliable, in-house data, mitigating risks in synthesis and process development, and ultimately accelerating the path from discovery to application.
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Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from Google Search.[14]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[10]
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ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine.[1]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link][7]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link][2][3][13][15]
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Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(5), 1423-1431. [Link][4]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link][8]
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Kubota, Y., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(43), 4844-4857. [Link][6]
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Ishizuka, T., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal.[5]
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Zhang, C., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4066–4076. [Link]
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da Costa, J. C. S., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link][12]
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A Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid: Commercial Availability, Synthesis, and Application in Modern Drug Discovery
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure is a cornerstone in the development of numerous targeted therapeutics, particularly kinase inhibitors.[1] The functionalization of this core, especially at the C-2 position, is critical for modulating biological activity. (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a key reagent that enables this functionalization through robust carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of its commercial availability, discusses essential synthetic considerations, and offers detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, a cornerstone of modern pharmaceutical research.
The 7-Azaindole Scaffold: A Foundation of Modern Therapeutics
The 7-azaindole core is an isostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly desirable pharmacophore. Its rigid, planar structure serves as an excellent anchor for binding to the ATP pocket of various kinases, leading to the development of potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[2][3] The ability to strategically introduce aryl or heteroaryl substituents at the C-2 position using reagents like this compound is fundamental to the structure-activity relationship (SAR) studies that drive drug discovery programs.[2]
Commercial Availability and Procurement
While various isomers of pyrrolopyridine boronic acid are available, the 2-yl isomer is most commonly supplied as a hydrochloride salt to improve its stability. Researchers should exercise diligence when procuring this reagent, as some suppliers provide it on an "as-is" basis for early discovery, without extensive analytical data.[4][5]
Table 1: Commercial Supplier Overview for (1H-Pyrrolo[2,3-b]pyridin-X-yl)boronic Acids
| Supplier | Product Name | CAS Number | Purity | Notes |
| AChemBlock | {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride[6] | 2304635-61-6 | 97% | Supplied as a hydrochloride salt. |
| Sigma-Aldrich | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid[7] | 1246761-84-1 | 98% | Isomer for comparative studies. |
| Sigma-Aldrich | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid[4][5] | N/A | Not Specified | Sold "as-is" for early research. |
| BLDpharm | {3-amino-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid[8] | N/A | N/A | A functionalized derivative. |
| Echemi | 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid[9] | N/A | N/A | Listed by Guangzhou Yaoguang Technology. |
| GlobalChemMall | 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid[10] | N/A | N/A | Available from various manufacturers. |
Trustworthiness Insight: The presence of the hydrochloride salt in the commercially available 2-yl isomer is a key formulation choice. Boronic acids, particularly electron-deficient heteroaromatic ones, are susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond.[11] The acidic salt form helps to stabilize the reagent, ensuring a longer shelf-life and more reliable reactivity in cross-coupling reactions. Always verify the form of the reagent (free base vs. salt) as it may impact the required base stoichiometry in subsequent reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 2-aryl-7-azaindoles. This reaction is a powerful tool for creating C(sp²)–C(sp²) bonds with high functional group tolerance.[1][12]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group (in this case, the pyrrolopyridine moiety) from boron to the palladium center. This is often the rate-limiting step for heteroaryl boronic acids.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound hydrochloride with an aryl bromide. Optimization may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup (Self-Validating System): To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound hydrochloride (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand, like XPhos (3 mol%).
-
Causality: The choice of catalyst and ligand is critical. For challenging substrates like N-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.[13] These ligands promote the oxidative addition step and stabilize the palladium complex, preventing decomposition and leading to higher yields.[1]
-
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Causality: Degassing is essential to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and also oxidize the phosphine ligands. The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-15 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine product.
Conclusion
This compound is an indispensable building block for medicinal chemists engaged in the synthesis of 7-azaindole-based therapeutics. While its procurement requires careful attention to isomerism and salt form, its utility in Suzuki-Miyaura cross-coupling is well-established. By understanding the causality behind the selection of reagents and reaction conditions—from the stabilizing effect of the hydrochloride salt to the critical role of modern phosphine ligands—researchers can effectively leverage this reagent to accelerate the discovery and development of novel, life-saving medicines.
References
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo - Benchchem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid - BLDpharm.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
- {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride 97% | CAS: 2304635-61-6 | AChemBlock.
- 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid - GlobalChemMall.
- 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid - Echemi.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid - Sigma-Aldrich.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH.
- 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid - Sigma-Aldrich.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.
- 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | Sigma-Aldrich.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- {3-amino-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid|BLD Pharm.
- 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride 97% | CAS: 2304635-61-6 | AChemBlock [achemblock.com]
- 7. 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | 1246761-84-1 [sigmaaldrich.com]
- 8. {3-amino-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid|BLD Pharm [bldpharm.com]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling protocol using (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Application Note & Protocol
Topic: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-7-Azaindoles using (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, combined with a unique hydrogen bonding capability conferred by the pyridine nitrogen, allows it to serve as a versatile pharmacophore. Consequently, 7-azaindole derivatives are integral to a multitude of biologically active compounds, most notably as potent kinase inhibitors in oncology and immunology.[1]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation necessary to functionalize this core, particularly at the C2 position.[2] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss key parameters and optimization strategies to empower researchers in synthesizing these high-value compounds.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[2][5] For challenging substrates like electron-rich or sterically hindered aryl chlorides, this step is often rate-limiting. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is crucial as they accelerate this step.[6][7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[8] This boronate then displaces the halide on the palladium complex. The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate.[9]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Experimental Parameters & Reagent Selection
The success of coupling with this compound hinges on the judicious selection of four key components. Heteroaryl boronic acids, particularly those with acidic N-H protons, can be susceptible to competitive protodeboronation, where the C-B bond is cleaved by a proton source.[3] The conditions below are chosen to minimize this and other side reactions like homocoupling.
| Parameter | Recommendation | Rationale & Justification |
| Palladium Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst (e.g., XPhos Pd G2/G3). | Nitrogen-containing heterocycles can coordinate to and inhibit palladium catalysts. Bulky, electron-rich ligands like XPhos promote the difficult oxidative addition step, enhance catalyst stability, and are highly effective for coupling heteroaryl chlorides.[1][6][7][10] |
| Base | K₃PO₄ or Cs₂CO₃ | These are effective bases for activating the boronic acid while being mild enough to minimize base-labile functional group degradation and reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.[1][11] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 ratio) or THF / H₂O. | The organic solvent solubilizes the organic reagents and catalyst, while a small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][5][9] Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | This temperature range typically provides sufficient thermal energy to overcome the activation barriers for the catalytic steps without causing significant degradation of the boronic acid or product. Optimization may be required for specific substrates.[9] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be optimized for each specific substrate combination.
Materials & Reagents:
-
Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol %)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 6 mol %)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Experimental Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Through the septum via syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL). The mixture should be stirred to create a suspension.
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ and the XPhos ligand. Briefly flush the vial with inert gas. Add a small amount of degassed dioxane to dissolve the catalyst and ligand, then transfer this solution to the reaction flask via syringe. Alternatively, for air-stable pre-catalysts, they can be added with the other solids in Step 1.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed (usually 4-24 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 2-aryl-7-azaindole product.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (oxidized).2. Poor Oxidative Addition (e.g., aryl chloride).3. Insufficient Base Activation. | 1. Ensure rigorous degassing of solvents and inert atmosphere technique. Use a fresh catalyst source or a pre-catalyst.[9]2. Switch to a more electron-rich/bulky ligand (e.g., SPhos, RuPhos) or an NHC-based catalyst system. Increase temperature.[6][9]3. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better solubility.[9] |
| Protodeboronation | 1. Excess water or acidic impurities.2. High reaction temperature or prolonged reaction time. | 1. Use carefully degassed, high-purity solvents. Minimize the amount of water in the solvent system. Consider using a milder base like KF.[8][9]2. Run the reaction at the lowest viable temperature. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[3][9] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction. | Ensure the reaction mixture is properly degassed before heating. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3] |
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally robust and versatile method for synthesizing 2-aryl-7-azaindoles, which are of high interest to the pharmaceutical industry. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively mitigate common side reactions like protodeboronation and achieve high yields. The protocol detailed herein serves as a validated starting point, enabling the efficient construction of complex molecular architectures built upon the privileged 7-azaindole scaffold.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
NICKEL-CATALYZED SUZUKI-MIYAURA COUPLING OF HETEROARYL HALIDES AND PSEUDOHALIDES. Organic Syntheses. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Application Notes and Protocols: Palladium Catalysts for 7-Azaindole Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Azaindole in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active compounds.[1][2] Its ability to mimic the native indole structure while introducing a hydrogen bond acceptor in the pyridine ring offers unique opportunities for modulating physicochemical properties and target interactions.[2] Consequently, derivatives of 7-azaindole are integral to the development of therapeutics targeting a wide range of diseases, most notably as kinase inhibitors in oncology.[1]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital compounds, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki coupling of 7-azaindoles, focusing on catalyst selection, reaction optimization, and detailed protocols to empower researchers in the synthesis of novel 7-azaindole derivatives.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle. A fundamental understanding of this process is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-7-azaindole, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium source and its coordinating ligand is paramount for a successful 7-azaindole Suzuki coupling. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] Modern catalyst systems are designed to overcome this and other challenges associated with heteroaryl couplings.
Palladium Pre-catalysts:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source, often used in combination with a phosphine ligand.[1][2]
-
Pd(OAc)₂ (Palladium(II) Acetate) : A stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Pre-formed Catalysts (e.g., XPhos Pd G2, RuPhos Pd G2) : These are highly active and stable pre-catalysts that incorporate a bulky, electron-rich phosphine ligand. They often provide excellent results for challenging couplings of nitrogen-containing heterocycles.[1][4][5]
Ligands:
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing catalyst deactivation. For 7-azaindole couplings, bulky and electron-rich phosphine ligands are generally preferred.
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) : These ligands are highly effective for Suzuki couplings of heteroaryl compounds.[1][6] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[6]
-
Xantphos : A wide bite-angle ligand that has shown success in couplings with N-substituted 4-bromo-7-azaindoles.[7][8]
-
Triphenylphosphine (PPh₃) : A more traditional ligand that can be effective in some cases, often used in catalysts like Pd(PPh₃)₄.[1]
Optimizing Reaction Conditions: A Tabulated Guide
The success of a Suzuki coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of substituted 7-azaindoles, providing a valuable starting point for optimization.
| 7-Azaindole Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-7-azaindole | Phenylboronic acid | Pd catalyst | - | - | - | - | 76 | [9] |
| 4-chloro-7-azaindole | Arylboronic acids | - | - | - | - | - | - | [9] |
| 3-iodo-1-acetyl-7-azaindole | Arylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 110 | - | [2] |
| 2-halo-1H-pyrrolo[2,3-b]pyridines | Arylboronic acids | Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Organic/Water | - | High | [1] |
| N-substituted 4-bromo-7-azaindole | Amides/Amines | Pd(OAc)₂/Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | - | - | [7] |
| 6-chloro-3-iodo-N-protected 7-azaindole | Arylboronic acids | Pd₂dba₃ | SPhos | - | - | - | 67-93 | [10] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-7-azaindole with an arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
Halo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene/Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2][6]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[6] This is critical to prevent oxygen from deactivating the catalyst.[6]
-
Reagent Addition: Through the septum, add the degassed solvent system (e.g., a 1:1 mixture of toluene and ethanol).[2] Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv) and the ligand (e.g., SPhos, 0.05 equiv).[2]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]
Troubleshooting and Key Considerations
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst and ligand are not degraded. Using a pre-catalyst can sometimes improve results.[6]
-
Insufficiently Inert Atmosphere: Traces of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.[11]
-
Sub-optimal Conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures. An increase in temperature or a switch to a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[1][6]
-
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a strictly inert atmosphere and by using the appropriate stoichiometry of reagents.[1]
-
Protodeboronation: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3] Using anhydrous conditions or specific boronic esters can sometimes mitigate this issue.
-
N-Protection: For certain substrates, particularly those with a free N-H group, protection of the 7-azaindole nitrogen (e.g., with a Boc or acetyl group) can prevent side reactions and improve yields.[2][8] However, methods for the direct coupling of unprotected 7-azaindoles have also been successfully developed.[5][12]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable method for the synthesis of functionalized 7-azaindoles. By carefully selecting the appropriate palladium catalyst and ligand, and by optimizing the reaction conditions, researchers can efficiently access a diverse range of these medicinally important compounds. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this powerful reaction in drug discovery and development.
References
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem.
- Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core - Benchchem.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
- Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF - ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central.
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid in kinase inhibitor synthesis
Application Note & Protocol
Topic: The Strategic Use of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-azaindole scaffold, the core structure of this compound, is a cornerstone in modern kinase inhibitor design. Its unique electronic properties and ability to act as a critical hinge-binding motif have established it as a "privileged" fragment in medicinal chemistry. This document provides an in-depth guide to the strategic application of its boronic acid derivative in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions. We will explore the underlying principles of its efficacy, provide detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling, and present a practical case study for the synthesis of a Janus Kinase (JAK) inhibitor scaffold.
The 7-Azaindole Scaffold: A Privileged Hinge-Binding Motif
The therapeutic efficacy of numerous kinase inhibitors, including FDA-approved drugs, relies on their ability to compete with endogenous ATP for the enzyme's active site. A crucial interaction within this site is the formation of hydrogen bonds with the "hinge region" of the kinase. The 7-azaindole core is exceptionally adept at this role.
Unlike an indole, the 7-azaindole features a pyridine nitrogen (N7) that acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) serves as a hydrogen bond donor. This specific arrangement allows it to mimic the adenine portion of ATP, forming two or three critical hydrogen bonds with the kinase hinge, thereby anchoring the inhibitor within the active site with high affinity. This bioisosteric relationship is fundamental to its success.
Caption: Fig 1: Key hydrogen bond interactions between the 7-azaindole scaffold and the kinase hinge region.
Suzuki-Miyaura Cross-Coupling: The Gateway to Kinase Inhibitor Scaffolds
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for incorporating the 7-azaindole motif into complex molecules. The use of this compound, or its more stable pinacol ester equivalent, provides a robust and versatile handle for C-C bond formation with a wide array of (hetero)aryl halides or triflates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl halide partner.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Reagent Addition: Add the base (2.5 eq) and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired compound.
Expert Insights: Optimizing the Coupling Reaction
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key parameters. The causality behind these choices is crucial for achieving high yields and purity.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Ligand Precatalysts (e.g., SPhos, XPhos) | Pd(dppf)Cl₂ is a robust, air-stable choice suitable for many standard couplings. For challenging or sterically hindered substrates, electron-rich, bulky phosphine ligands like SPhos or XPhos are superior. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, often allowing for lower catalyst loading and milder reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid by forming a more nucleophilic boronate species. K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the reaction, especially with less reactive aryl chlorides. K₃PO₄ is a strong, non-nucleophilic base that can be effective in preventing side reactions like deborylation. |
| Solvent | Dioxane/H₂O, Toluene, DMF, 2-MeTHF | A polar, aprotic solvent is typically required. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is a common choice due to its high boiling point and ability to dissolve both organic and inorganic reagents. 2-MeTHF is a greener alternative to THF and Dioxane. |
| Temperature | 80 - 120 °C | Most Suzuki couplings require heating to overcome the activation energy barriers for oxidative addition and reductive elimination. Microwave irradiation can dramatically shorten reaction times from hours to minutes by efficiently heating the polar solvent mixture. |
Case Study: Synthesis of a 2-(Pyrazol-4-yl)-7-azaindole JAK Inhibitor Core
This protocol outlines the synthesis of a core scaffold found in several Janus Kinase (JAK) inhibitors, demonstrating the practical application of the boronic acid building block.
Caption: Fig 2: Workflow for the synthesis of a JAK inhibitor core via Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 2-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-bromo-1H-pyrazole (500 mg, 3.4 mmol, 1.0 eq), this compound (662 mg, 4.1 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (1.41 g, 10.2 mmol, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (124 mg, 0.17 mmol, 5 mol%).
-
Inerting and Solvent Addition: Seal the flask, and purge with argon for 15 minutes. Add a degassed mixture of 1,4-dioxane (16 mL) and water (4 mL).
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir for 4 hours. Monitor progress by LC-MS, checking for the disappearance of the 4-bromo-1H-pyrazole starting material.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude solid is purified by flash chromatography (Silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to yield 2-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the coupled product.
-
LC-MS: To confirm the molecular weight and purity.
Therapeutic Context: The JAK-STAT Signaling Pathway
The synthesized scaffold is a core component of inhibitors targeting the Janus Kinase (JAK) family. JAKs are critical intracellular tyrosine kinases that mediate signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the STAT (Signal Transducer and Activator of Transcription) pathway. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.
Caption: Fig 3: Inhibition of the JAK-STAT signaling pathway by a 7-azaindole-based inhibitor.
By blocking the ATP-binding site of JAKs, inhibitors built from the 2-(pyrazol-4-yl)-7-azaindole scaffold prevent the phosphorylation and subsequent activation of STAT proteins. This halts the downstream signaling cascade, leading to a therapeutic effect in inflammatory and proliferative diseases.
Conclusion
This compound is more than just a chemical reagent; it is a validated strategic tool for medicinal chemists. Its inherent ability to form strong, specific interactions with the kinase hinge region makes it an invaluable starting point for inhibitor design. Mastery of its application in Suzuki-Miyaura cross-coupling reactions, guided by a rational understanding of catalyst, base, and solvent choice, empowers researchers to efficiently synthesize novel and potent kinase inhibitors for a wide range of therapeutic targets.
References
-
Title: The 7-azaindole scaffold in kinase inhibitors: a review. Source: European Journal of Medicinal Chemistry. [Link]
-
Title: Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. [Link]
-
Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides. Source: The Journal of Organic Chemistry. [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Source: Angewandte Chemie International Edition. [Link]
-
Title: Discovery of a series of 2-(pyrazol-4-yl)-7-azaindoles as potent JAK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. [Link]
-
Title: The JAK-STAT pathway: a critical player in health and disease. Source: Nature Reviews Drug Discovery. [Link]
Application Notes and Protocols: One-Pot Synthesis of 2-Substituted 7-Azaindoles
Abstract
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its role in the development of potent therapeutic agents, particularly kinase inhibitors.[1][2] The synthesis of 2-substituted derivatives of this heterocycle is of paramount importance for structure-activity relationship (SAR) studies and drug candidate optimization. This application note provides a detailed guide to the one-pot synthesis of 2-substituted 7-azaindoles, a strategy that offers significant advantages in terms of efficiency, atom economy, and operational simplicity over traditional multi-step approaches. We will explore various field-proven, one-pot methodologies, providing detailed, step-by-step protocols and the underlying mechanistic principles to empower researchers in their drug discovery endeavors.
Introduction: The Significance of 2-Substituted 7-Azaindoles in Drug Discovery
7-Azaindoles, also known as pyrrolopyridines, are bioisosteres of indoles and purines, and their incorporation into small molecules can significantly modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to enhanced binding affinity with biological targets.[1] Notably, the 7-azaindole framework is a key component in several approved drugs, including the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both used in cancer therapy.[1]
The 2-position of the 7-azaindole core is a critical vector for chemical modification, allowing for the introduction of a wide array of substituents to probe the chemical space around a biological target. This has led to the discovery of potent inhibitors for various kinases and other enzymes.[3][4][5] Consequently, the development of efficient and versatile synthetic routes to 2-substituted 7-azaindoles is a central theme in contemporary medicinal chemistry.[6]
The "One-Pot" Advantage:
Traditional multi-step syntheses of these compounds often involve the isolation and purification of intermediates, leading to lower overall yields, increased waste generation, and longer reaction times. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more streamlined and sustainable approach. This strategy is highly desirable in a drug discovery setting where rapid library synthesis and lead optimization are crucial.
Strategic Approaches to One-Pot Synthesis
Several powerful one-pot methodologies have been developed for the synthesis of 2-substituted 7-azaindoles. These strategies often leverage transition-metal-catalyzed cross-coupling reactions and subsequent cyclization events. Below, we detail some of the most robust and widely adopted approaches.
Sequential Sonogashira Coupling and Cyclization
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[7] This reaction can be ingeniously coupled with an intramolecular cyclization to afford the 7-azaindole core in a one-pot fashion.
Conceptual Workflow:
Caption: General workflow for the one-pot Sonogashira coupling and cyclization strategy.
Protocol 1: Copper(I) Oxide-Catalyzed One-Pot Synthesis
This protocol describes a palladium- and ligand-free, one-pot synthesis of 2-substituted 7-azaindoles from 2-iodo-N-mesylarylamines and terminal alkynes using copper(I) oxide as the catalyst.[8][9] The mesyl group serves as a protecting and activating group.
Materials:
-
2-Iodo-N-mesyl-3-aminopyridine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer with heating
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-iodo-N-mesyl-3-aminopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Cu₂O (10 mol%).
-
Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the 2-iodo-N-mesyl-3-aminopyridine.
-
Stir the reaction mixture at 90-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted 7-azaindole.
Causality and Insights:
-
The Role of Cu₂O: Copper(I) oxide serves as an efficient and inexpensive catalyst for both the initial C-C bond formation (Castro-Stephens type coupling) and the subsequent intramolecular cyclization.[9]
-
The Mesyl Group: The N-mesyl group enhances the acidity of the N-H proton, facilitating the cyclization step. It can be removed under appropriate conditions if the N-unsubstituted 7-azaindole is desired.
-
Solvent and Temperature: DMF is a suitable polar aprotic solvent for this transformation. The elevated temperature is necessary to drive both the coupling and cyclization steps to completion.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants, are highly convergent and ideal for generating molecular diversity.[10][11][12][13]
Protocol 2: Three-Component Synthesis of Highly Substituted 7-Azaindoles
This protocol outlines a one-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[10][11][12][13]
Materials:
-
N-substituted 2-amino-4-cyanopyrrole
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Active methylene compound (e.g., malononitrile, benzoylacetonitrile)
-
Ethanol or Acetic Acid
-
Standard laboratory glassware and magnetic stirrer with heating and reflux condenser
Step-by-Step Procedure:
-
To a round-bottom flask, add the N-substituted 2-amino-4-cyanopyrrole (1.0 equiv), the aldehyde (1.0 equiv), and the active methylene compound (1.0 equiv).
-
Add ethanol or acetic acid as the solvent.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Mechanistic Rationale:
The reaction proceeds through a domino Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization to furnish the 7-azaindole core. The choice of active methylene compound allows for the introduction of diverse substituents at the 2-position and elsewhere on the heterocyclic core.
Caption: Simplified mechanistic pathway for the three-component synthesis of 7-azaindoles.
Palladium-Catalyzed N-Arylation/Sonogashira/Cyclization Cascade
This powerful one-pot strategy enables the synthesis of 1,2-disubstituted 7-azaindoles from readily available amino-o-halopyridines.[14] This approach avoids the often-challenging N-arylation of pre-formed 2-substituted azaindoles.
Conceptual Overview:
The reaction sequence involves an initial palladium-catalyzed N-arylation of the amino-o-halopyridine with an aryl iodide, followed by a Sonogashira coupling with a terminal alkyne, and a final intramolecular cyclization to construct the 7-azaindole ring system. All these transformations occur in a single pot.
Protocol 3: One-Pot Synthesis of 1,2-Disubstituted 7-Azaindoles
Materials:
-
Amino-o-halopyridine (e.g., 4-amino-3-bromopyridine)
-
Aryl iodide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
CuI
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer with heating
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the amino-o-halopyridine (1.0 equiv), aryl iodide (1.1 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add anhydrous DMF and DIPEA.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Key Considerations:
-
Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is crucial for the Sonogashira coupling step.
-
Base: DIPEA serves as a base to neutralize the hydrogen halide formed during the coupling reactions.
-
Reaction Sequence: The N-arylation typically occurs first, followed by the Sonogashira coupling and subsequent cyclization at elevated temperatures.
Data Summary and Comparison
The following table provides a comparative overview of the discussed one-pot synthetic methodologies for 2-substituted 7-azaindoles.
| Methodology | Key Features | Typical Starting Materials | Catalyst/Reagents | Advantages | Limitations | Reference |
| Sequential Sonogashira Coupling and Cyclization | Palladium- and copper-catalyzed C-C bond formation followed by cyclization. | 2-Amino-3-halopyridines, terminal alkynes | Pd/Cu catalysts, base or acid | Good yields, broad substrate scope. | May require elevated temperatures. | [7][15][16] |
| Copper(I) Oxide-Catalyzed One-Pot Synthesis | Palladium- and ligand-free approach. | 2-Iodo-N-mesylarylamines, terminal alkynes | Cu₂O | Inexpensive catalyst, good functional group tolerance. | Requires N-protection/activation. | [8][9] |
| Multi-Component Reactions (MCRs) | Three or more components react in a single step. | N-substituted 2-amino-4-cyanopyrroles, aldehydes, active methylene compounds | Acid or base catalyst | High convergency, rapid generation of diversity. | Substrate scope can be limited by the MCR. | [10][11][12] |
| N-Arylation/Sonogashira/Cyclization Cascade | One-pot synthesis of 1,2-disubstituted 7-azaindoles. | Amino-o-halopyridines, aryl iodides, terminal alkynes | Pd/Cu catalysts, base | Access to N-arylated products, avoids difficult N-arylation of azaindoles. | Requires careful optimization of reaction conditions. |
Emerging Trends: C-H Activation Strategies
A more recent and highly atom-economical approach to the synthesis of 2-substituted 7-azaindoles involves the direct functionalization of C-H bonds.[17][18] Rhodium(III)-catalyzed C-H activation and annulation of aminopyridines with alkynes has emerged as a powerful method for the regioselective synthesis of 7-azaindoles.[17] While often not strictly "one-pot" in the same vein as the previously described methods, these strategies represent the cutting edge of efficient heterocycle synthesis and are worth noting for their elegance and potential for future development into one-pot processes.
Conclusion
The one-pot synthesis of 2-substituted 7-azaindoles offers a powerful and efficient alternative to traditional multi-step methods. The strategies outlined in this application note, including sequential Sonogashira coupling and cyclization, multi-component reactions, and palladium-catalyzed cascades, provide researchers with a versatile toolkit for the rapid synthesis of these medicinally important scaffolds. By understanding the underlying principles and following the detailed protocols, scientists can accelerate their drug discovery programs and more effectively explore the chemical space around this privileged heterocyclic core.
References
-
Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 434-441. Retrieved from [Link]
-
El-Daly, S. M., et al. (2025). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry, 14(1), e202400421. Retrieved from [Link]
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Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2679. Retrieved from [Link]
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El-Daly, S. M., et al. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. PubMed. Retrieved from [Link]
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Ahmad, S., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2012). One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723-7743. Retrieved from [Link]
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Hilfiker, M. A., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. Retrieved from [Link]
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11024-11038. Retrieved from [Link]
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Wang, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Retrieved from [Link]
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Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed. Retrieved from [Link]
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Waldmann, C., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. Retrieved from [Link]
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Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. Retrieved from [Link]
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Le, T. N., et al. (2019). Different strategies for synthesis of 7-azaindoles. ResearchGate. Retrieved from [Link]
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Shibasaki, M., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(19), 6524. Retrieved from [Link]
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Andrade, C. K. Z., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5228-5231. Retrieved from [Link]
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Vilches Herrera, L. M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
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Plas, A., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. Retrieved from [Link]
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Hong, S. H., et al. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. PubMed. Retrieved from [Link]
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Majumdar, P., et al. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 7(14), 1837-1866. Retrieved from [Link]
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Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8696. Retrieved from [Link]
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Heteroaromatic Boronic Acids
Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl and, critically, heteroaryl-aryl scaffolds has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where such motifs are prevalent.[3] Heteroaromatic compounds, with their unique electronic properties and ability to engage in hydrogen bonding, are key components of many biologically active molecules. However, the Suzuki coupling of heteroaromatic boronic acids often presents distinct challenges not typically encountered with their purely aromatic counterparts.
This guide provides an in-depth exploration of the microwave-assisted Suzuki coupling of heteroaromatic boronic acids. We will delve into the mechanistic nuances, practical challenges, and the significant advantages conferred by microwave irradiation. This technology has emerged as a powerful tool to accelerate chemical reactions, often reducing reaction times from hours to minutes, leading to higher throughput and more efficient process development.[4][5] These application notes offer a robust framework for researchers, scientists, and drug development professionals to harness the power of microwave synthesis for the rapid and efficient generation of diverse heteroaromatic compound libraries.
The Challenge of Heteroaromatic Boronic Acids
While the Suzuki-Miyaura reaction is broadly applicable, heteroaromatic boronic acids introduce specific complexities that can hinder reaction efficiency. Understanding these challenges is paramount to developing robust and high-yielding protocols.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent heterocycle and a reduction in the yield of the desired coupled product.[6][7] This process is often accelerated by elevated temperatures and the presence of aqueous basic conditions, which are standard in many Suzuki protocols.[7] Five-membered heterocyclic boronic acids are particularly susceptible to this decomposition pathway.[8][9]
-
Catalyst Inhibition: The Lewis basic nature of heteroatoms (e.g., nitrogen in pyridine or imidazole) can lead to coordination with the palladium catalyst. This can sequester the active catalytic species, leading to catalyst inhibition or deactivation and, consequently, low or no conversion of starting materials.[6][10]
-
Poor Solubility: Highly polar heterocyclic compounds often exhibit poor solubility in the anhydrous organic solvents typically used in Suzuki reactions, which can lead to heterogeneous reaction mixtures and mass transfer limitations.[6]
Microwave Irradiation: A Paradigm Shift in Reaction Efficiency
Microwave-assisted organic synthesis utilizes microwave energy to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This offers several key advantages for the Suzuki coupling of heteroaromatic boronic acids:
-
Dramatically Reduced Reaction Times: The rapid heating achieved with microwave irradiation can reduce reaction times from several hours to mere minutes.[3][4] This is particularly beneficial for reactions involving unstable heteroaromatic boronic acids, as it minimizes the time for protodeboronation to occur.[7]
-
Improved Reaction Yields and Purity: The fast and uniform heating often leads to cleaner reaction profiles with fewer side products, resulting in higher isolated yields.[3]
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction temperature and time, leading to greater reproducibility compared to conventional heating methods that can be subject to variations in heat transfer.[3][11]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions and substrates allows for the efficient exploration of a wider range of chemical diversity, accelerating the drug discovery process.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2. Step-by-step experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Procedure
-
Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the heteroaromatic boronic acid (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv). [7]2. Catalyst and Solvent Addition: Add the palladium catalyst (0.5-5 mol%) to the vial. Then, add the degassed solvent to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst. [10]4. Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a predetermined temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes). [12]Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [13]6. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system. [13]
Optimization and Troubleshooting
The success of a Suzuki coupling reaction, particularly with challenging heteroaromatic substrates, often hinges on careful optimization of the reaction parameters.
| Parameter | Recommendation and Rationale |
| Catalyst | For electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. [10]These can promote the desired catalytic cycle and prevent catalyst inhibition. |
| Base | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. [10][12]For base-sensitive functional groups, milder bases like KF may be advantageous. [7]The solubility of the base in the chosen solvent system is also an important consideration. |
| Solvent | A mixture of an organic solvent and water is often beneficial, as water can help to dissolve the inorganic base. [7]Common solvent systems include dioxane/water, DMF/water, and toluene/ethanol/water. [3][12]For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions may be necessary. [6][7] |
| Temperature and Time | Microwave irradiation allows for rapid heating to high temperatures. A typical starting point is 100-120 °C for 10-20 minutes. [12]For less reactive substrates, higher temperatures and longer reaction times may be required. However, be mindful that elevated temperatures can also increase the rate of protodeboronation. [7] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst is active and the reaction is thoroughly degassed. [10]Consider using a more robust pre-catalyst.
-
Catalyst Inhibition: If the heteroaromatic substrate is strongly coordinating, a higher catalyst loading or a ligand that is less susceptible to displacement may be required.
-
-
Protodeboronation:
-
Use a Milder Base: Switch to a less harsh base like KF. [7] * Anhydrous Conditions: Employ strictly anhydrous solvents and bases. [6][7] * Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester, which is more resistant to protodeboronation. [10] * Minimize Reaction Time: The rapid heating of microwave synthesis is a key advantage here.
-
-
Homocoupling of Boronic Acid:
-
Thorough Degassing: This side reaction is often caused by the presence of oxygen. Ensure the reaction mixture is rigorously deoxygenated. [10]
-
Conclusion
Microwave-assisted Suzuki coupling represents a significant advancement in the synthesis of complex heteroaromatic molecules. By dramatically reducing reaction times and often improving yields, this technology provides a powerful tool for medicinal and materials chemists. A thorough understanding of the challenges associated with heteroaromatic boronic acids, coupled with a systematic approach to reaction optimization, will enable researchers to fully exploit the potential of this methodology. The protocols and guidelines presented herein serve as a comprehensive starting point for the successful implementation of microwave-assisted Suzuki coupling in your research endeavors.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. (2019). ResearchGate. Retrieved from [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2002). ACS Publications. Retrieved from [Link]
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2021). ResearchGate. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019). National Institutes of Health. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). National Institutes of Health. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Purification of 2-Aryl-7-Azaindoles from Suzuki Reaction Mixtures: An Application Note and Protocol Guide
Introduction: The Significance and Challenge of Purifying 2-Aryl-7-Azaindoles
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, serving as a crucial bioisostere for the natural indole ring. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing 2-aryl-7-azaindoles, forming a key carbon-carbon bond with high efficiency.[1][2]
However, the purification of the desired 2-aryl-7-azaindole product from the complex post-reaction mixture presents a significant bottleneck for many researchers. The reaction medium typically contains a heterogeneous mixture of the target compound, unreacted starting materials, palladium catalyst residues, inorganic salts, and various byproducts. These impurities can interfere with downstream applications and biological assays, necessitating robust and efficient purification strategies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of 2-aryl-7-azaindoles from Suzuki reaction mixtures, focusing on scientifically grounded protocols for flash chromatography and crystallization.
Understanding the Impurity Profile of a Suzuki Reaction
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary species to be removed from the desired 2-aryl-7-azaindole product include:
-
Unreacted Starting Materials: Residual halo-azaindole and boronic acid/ester.
-
Homocoupling Byproducts: Biaryl compounds formed from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen or Pd(II) species.
-
Dehalogenation Byproducts: Formation of the parent 7-azaindole via removal of the halide from the starting material.
-
Palladium Catalyst Residues: Residual palladium, often complexed with phosphine ligands. These can be colored and interfere with biological assays.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
-
Solvent and Reagents: High-boiling point solvents (e.g., DMF, dioxane) and other reagents.
A logical workflow for the purification process is essential for achieving high purity of the final compound.
Caption: General workflow for the purification of 2-aryl-7-azaindoles.
Part 1: Initial Workup and Extraction
The initial workup is a critical first step to remove the bulk of inorganic salts and water-soluble impurities.
Protocol 1: General Aqueous Workup
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water to remove the bulk of inorganic salts and water-soluble solvents like DMF.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Part 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common and versatile technique for purifying 2-aryl-7-azaindoles from complex mixtures.[3] The basic nitrogen of the pyridine ring in the 7-azaindole scaffold can lead to tailing or streaking on acidic silica gel. The following protocols are designed to address these challenges.
Protocol 2: Normal-Phase Flash Chromatography
This is the standard approach and is often successful.
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Selection: A gradient of ethyl acetate (EtOAc) in hexanes is a common starting point. For more polar compounds, a gradient of methanol (MeOH) in dichloromethane (DCM) can be effective.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM).
-
Dry Loading (Recommended): For compounds with poor solubility in the initial mobile phase, dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the column. This technique often leads to better resolution.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 100% hexanes or DCM) and gradually increase the polarity by adding the more polar solvent (EtOAc or MeOH).
-
A typical gradient might be from 0% to 50% EtOAc in hexanes, or 0% to 10% MeOH in DCM.
-
Collect fractions and monitor by TLC or UV-Vis spectroscopy.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Troubleshooting Chromatography of Basic Heterocycles
A common issue with nitrogen-containing heterocycles like 7-azaindoles is their interaction with the acidic surface of silica gel, leading to poor separation and streaking.
| Problem | Cause | Solution |
| Tailing/Streaking of Product | Acidic silica interacts with the basic nitrogen of the azaindole. | Add a basic modifier like triethylamine (Et₃N) or ammonia (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. |
| Irreversible Adsorption | Strong interaction between the compound and the stationary phase. | Switch to a less acidic stationary phase like neutral alumina, or consider reversed-phase chromatography. |
| Poor Separation | Similar polarity of the product and impurities. | Optimize the solvent system. A different combination of solvents (e.g., acetone/hexanes) may provide better selectivity. |
Protocol 3: Reversed-Phase Flash Chromatography
For highly polar 2-aryl-7-azaindoles, reversed-phase chromatography is an excellent alternative.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) in water. A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF. Dry loading onto C18 silica is also an option.[4]
-
Elution:
-
Begin with a high concentration of water (e.g., 95:5 water:ACN with 0.1% formic acid).
-
Gradually increase the concentration of the organic solvent to elute the compounds.
-
Collect and analyze fractions as in normal-phase chromatography.
-
Caption: Decision tree for selecting a chromatography method.
Part 3: Purification by Crystallization
Crystallization can be a highly effective method for obtaining very pure material, especially as a final polishing step after chromatography or for large-scale purifications. The key is to find a suitable solvent or solvent system in which the 2-aryl-7-azaindole has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Protocol 4: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude or semi-pure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof).
-
A good solvent will dissolve the compound when hot but result in the formation of crystals upon cooling.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Table of Common Crystallization Solvents:
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Isopropanol | Polar | A common choice for many heterocyclic compounds. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Dissolve in hot ethyl acetate and add hexanes as an anti-solvent. |
| Toluene | Non-polar | Can be effective for less polar 2-aryl-7-azaindoles. |
Part 4: Purity Assessment
After purification, it is crucial to assess the purity of the 2-aryl-7-azaindole.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A peak area percentage of >95% is generally considered pure for most research applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio and provides an indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
Conclusion
The purification of 2-aryl-7-azaindoles from Suzuki reaction mixtures, while challenging, can be accomplished efficiently and effectively through a systematic approach. A well-executed aqueous workup followed by careful selection and optimization of either flash chromatography or crystallization protocols are key to obtaining highly pure material. Understanding the nature of potential impurities and the specific chemical properties of the 7-azaindole scaffold allows for the rational design of a purification strategy that minimizes product loss and maximizes purity, ultimately accelerating the drug discovery and development process.
References
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). UCL Discovery. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (n.d.). ResearchGate. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.). Organic Letters - ACS Publications. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). American Chemical Society. [Link]
-
Reddit. (2018). Suzuki purification problem. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications. [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, also known as 7-azaindole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges such as low yield, incomplete conversion, or significant side product formation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging coupling problems.
The Unique Challenges of this compound
The 7-azaindole scaffold is a privileged structure in medicinal chemistry. However, its 2-boronic acid derivative presents a unique set of challenges in Suzuki-Miyaura couplings that are not always encountered with simpler arylboronic acids. Understanding these challenges is the first step toward overcoming them.
-
Protodeboronation Susceptibility : This is the most common failure mode. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reverting your boronic acid to 7-azaindole. Heteroaromatic boronic acids, especially those with a nitrogen atom adjacent to the boronic acid group (like in 2-pyridyl and 2-azaindole systems), are notoriously prone to this side reaction.[1][2] This is often accelerated by the basic conditions required for the Suzuki coupling.[2] The mechanism can involve the formation of a zwitterionic intermediate that readily fragments.[1][2]
-
Catalyst Inhibition by the N-H Group : The pyrrolic N-H proton in the 7-azaindole ring is acidic. This, along with the pyridinic nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is a common issue with unprotected, nitrogen-rich heterocycles.[3]
-
Homocoupling : The formation of a biaryl product from two molecules of the boronic acid is another frequent side reaction. This can be exacerbated by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.
Troubleshooting Guide & FAQs
Here are some common questions and issues encountered when working with this compound, along with detailed explanations and actionable solutions.
Q1: My reaction has a very low yield, and I see a lot of the corresponding 7-azaindole (protodeboronated product). What's happening and how can I fix it?
A1: The primary culprit is likely protodeboronation. This side reaction competes with the desired cross-coupling.[2] To favor the productive pathway, you need to either accelerate the rate of the Suzuki coupling relative to protodeboronation or stabilize the boronic acid.
Troubleshooting Workflow for Protodeboronation:
Caption: A decision tree for addressing protodeboronation.
Solutions:
-
Use a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, consider using a boronic ester. These act as "slow-release" reservoirs for the boronic acid, keeping its concentration low and minimizing decomposition.[2]
-
Pinacol Esters : Generally more stable than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) Boronates : These are highly stable, crystalline solids that are robust to anhydrous conditions and slowly hydrolyze to release the boronic acid in the presence of an aqueous base.[2]
-
Diethanolamine (DABO) Boronates : These air-stable complexes can be used directly in Suzuki reactions and show enhanced stability.[4]
-
-
Switch to Anhydrous Conditions : While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation.[5] Running the reaction under strictly anhydrous conditions with a soluble, non-aqueous base (e.g., potassium trimethylsilanolate, TMSOK) can suppress this side reaction.
-
Optimize the Catalyst System for Speed : A faster catalytic cycle will outcompete the rate of protodeboronation.
-
Ligand Choice : Use bulky, electron-rich phosphine ligands. These are known to accelerate both the oxidative addition and reductive elimination steps. Good choices for N-heterocyclic substrates include SPhos , XPhos , and P(t-Bu)₃ .[3][6]
-
Catalyst Loading : If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.
-
-
Base Selection : The base is critical for activating the boronic acid for transmetalation.[6]
-
Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ . These are often effective for challenging couplings.[3]
-
Avoid overly strong bases which can aggressively promote protodeboronation.
-
Q2: My starting materials are being consumed, but I'm not getting my desired product. I see some homocoupling of my boronic acid and some dark precipitate (palladium black). What's going on?
A2: This points to issues with your catalyst's stability and/or the reaction atmosphere. The formation of palladium black indicates catalyst decomposition. Homocoupling is often a sign of oxygen in the system.
Solutions:
-
Rigorous Degassing is Crucial : Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling and lead to catalyst decomposition.[7]
-
Ensure your solvent is thoroughly degassed before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Assemble your reaction under an inert atmosphere and maintain it throughout the reaction. Purge the reaction vessel with an inert gas before adding reagents.
-
-
Check Ligand-to-Metal Ratio : If you are not using a pre-catalyst, ensure you have an appropriate ligand-to-palladium ratio. For monodentate ligands like SPhos or XPhos, a 2:1 ratio of ligand to palladium is typically recommended.
Q3: I'm using a 2-halo-7-azaindole as my coupling partner, and the reaction is very sluggish or stalls completely. Is the N-H group a problem?
A3: Yes, the unprotected N-H group can be problematic. As mentioned, it can coordinate to the palladium center and inhibit catalysis.[3]
Solutions:
-
Use a Robust Catalyst System : Catalyst systems based on bulky, electron-rich Buchwald-type ligands (like SPhos and XPhos) have been shown to be effective for the coupling of unprotected N-H containing heterocycles, including azaindoles.[3] These ligands are thought to create a sterically hindered environment around the palladium that disfavors inhibitory binding of the heterocycle.
-
Consider N-Protection (as a last resort) : If optimization of the catalyst, base, and solvent fails, protecting the pyrrole nitrogen can be a viable strategy. Common protecting groups include Boc, SEM, or a simple benzylation. However, this adds extra steps to your synthesis, so it should be considered after other avenues have been exhausted.
Recommended Experimental Protocols
Protocol 1: General Screening Conditions for Low Yield
This protocol provides a robust starting point for coupling this compound pinacol ester with an aryl bromide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Preventing homocoupling of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Technical Support Center: (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Welcome to the technical support center for this compound, a key building block in contemporary drug discovery and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on preventing the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and reactivity of this compound.
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. This is particularly problematic as it consumes the boronic acid, reducing the yield of your desired cross-coupled product. The resulting homodimer can also be challenging to separate from the target molecule due to similar physical properties, complicating purification.[1]
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: The main drivers of boronic acid homocoupling are the presence of oxygen and the use of Pd(II) precatalysts.[1] Oxygen can facilitate the oxidative coupling of boronic acids.[2][3][4] Additionally, when a Pd(II) salt (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) species, a process that can be mediated by the homocoupling of the boronic acid.[1][5]
Q3: Is this compound particularly prone to instability?
A3: Yes, heteroaromatic boronic acids, especially those with nitrogen atoms like 7-azaindole derivatives, can be susceptible to protodeboronation (hydrolysis of the C-B bond).[5][6] This instability can be exacerbated by heat, the presence of a base, and the palladium catalyst itself, leading to decomposition that can compete with the desired cross-coupling.[7]
Q4: Can I use any palladium catalyst for my reaction?
A4: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred to mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[1] Starting with the active Pd(0) oxidation state can lead to a cleaner reaction by minimizing this initial side reaction.
Q5: How does the choice of base affect homocoupling?
A5: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] However, an inappropriate choice or concentration of base can sometimes promote side reactions. The interplay between base strength, solubility, and the specific boronic acid's pKa can influence the reaction's selectivity.[10]
II. Troubleshooting Guide: Preventing Homocoupling
This section provides in-depth, field-proven strategies to minimize the formation of the homocoupled dimer of this compound.
Issue 1: High Levels of Homodimer Detected in Reaction Mixture
Primary Suspects: Oxygen in the reaction vessel, use of a Pd(II) precatalyst.
The palladium-catalyzed homocoupling of arylboronic acids is often driven by the presence of dioxygen.[2][3][4] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[2][3][4][11]
A critical step for suppressing homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.
Recommended Protocol: Solvent Degassing and Inert Atmosphere
-
Solvent Degassing: Before use, thoroughly degas the reaction solvent. Three common methods are:
-
Sparge with Inert Gas: Bubble a fine stream of argon or nitrogen through the solvent for at least 30-60 minutes. Subsurface sparging is particularly effective.[12]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
Boil/Cool: Boil the solvent under a stream of inert gas and allow it to cool to room temperature under this inert atmosphere.
-
-
Reaction Setup:
-
Assemble your reaction glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum or with a heat gun.
-
Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Add all solid reagents (boronic acid, aryl halide, base, catalyst, and ligand) to the flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe or cannula.
-
Starting with a Pd(0) source bypasses the initial reduction step that often leads to homocoupling when using Pd(II) salts.
Catalyst Selection Table:
| Catalyst Type | Example(s) | Impact on Homocoupling | Recommendation |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Generally preferred for minimizing homocoupling as it doesn't require a reductive step that consumes the boronic acid.[1] | Excellent starting point. |
| Pd(II) | Pd(OAc)₂, PdCl₂(dppf) | Can lead to homocoupling of the boronic acid during in-situ reduction to Pd(0).[1][5] | Use with caution; may require additives or careful optimization to suppress byproduct formation. |
Experimental Workflow for Minimizing Homocoupling:
Caption: Simplified comparison of the desired Suzuki cycle versus the oxygen-mediated homocoupling pathway.
III. Summary and Key Takeaways
Successfully employing this compound in Suzuki-Miyaura cross-coupling hinges on effectively suppressing the homocoupling side reaction.
-
Oxygen is the primary adversary: The most impactful step you can take is the rigorous exclusion of oxygen from your reaction.
-
Choose your catalyst wisely: Start with a Pd(0) precatalyst to avoid the homocoupling associated with the in-situ reduction of Pd(II) species.
-
Consider boronic acid stability: For challenging reactions, using more stable surrogates like pinacol esters or MIDA boronates can prevent decomposition and improve yields.
-
Optimize, don't just execute: Systematically screen ligands and bases to find the optimal conditions for your specific substrate combination.
By understanding the mechanisms behind homocoupling and implementing these targeted troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their Suzuki-Miyaura cross-coupling reactions involving this valuable heterocyclic building block.
IV. References
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. Available at: [Link]
-
Jutand, A., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. Available at: [Link]
-
Mitchell, M. B., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 546-551. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7296-7300. Available at: [Link]
-
Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(30), 7058-7066. Available at: [Link]
-
Royal Society of Chemistry. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. Available at: [Link]
-
Gogoi, P., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(10), 14327-14336. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. Available at: [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3443-3449. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(23), 11843-11859. Available at: [Link]
-
MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14769-14782. Available at: [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with N-heterocyclic Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving N-heterocyclic boronic acids. The inherent Lewis basicity of nitrogen heterocycles presents a common and significant challenge, often leading to catalyst inhibition and diminished reaction yields.[1][2][3] This resource is designed to help you diagnose and overcome these specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyridyl boronic acid has a very low yield. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the nitrogen atom of the pyridine ring.[2][3] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, forming a stable off-cycle complex that deactivates the catalyst and halts the catalytic cycle.[2][3] This is a common issue with nitrogen-rich heterocycles.[2] Additionally, ensure your palladium source is active, as Pd(0) is the active species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[4][5]
Q2: I'm observing significant protodeboronation of my N-heterocyclic boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-rich or unstable heterocyclic boronic acids.[4][6][7][8] This is often exacerbated by the presence of water and a strong base.[4][7] To mitigate this, consider the following strategies:
-
Use Milder Bases: Switch from strong bases like sodium hydroxide (NaOH) to weaker, non-coordinating bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][9]
-
Anhydrous Conditions: The use of strictly anhydrous reaction conditions can significantly reduce protodeboronation by eliminating the primary proton source.[1][4]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[6][7][8] These can then be used directly in the coupling reaction.
Q3: What role do impurities in my N-heterocyclic boronic acid play in reaction failure?
A3: Impurities in the boronic acid can significantly interfere with the catalytic cycle.[10] Contaminants can act as catalyst poisons, leading to reduced activity or complete reaction failure.[10][11] They can also lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.[10] It is crucial to use high-purity reagents to ensure reproducibility and the integrity of your results.[10]
Q4: Can the choice of ligand help prevent catalyst poisoning?
A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center.[2][9] This steric hindrance can prevent the strong coordination of the N-heterocycle to the metal, thus preserving the catalyst's activity.[2][9]
In-depth Troubleshooting Guide
Problem: Low to No Product Yield in Suzuki Coupling of an N-Heterocyclic Boronic Acid
This section provides a systematic approach to troubleshooting and optimizing your reaction.
The first step is to identify the root cause of the low yield. The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Based on the diagnosis, follow these detailed protocols to address the specific issue.
Protocol 1: Ligand Screening for Overcoming Catalyst Poisoning
Rationale: Bulky, electron-rich ligands can sterically shield the palladium center from coordination by the N-heterocycle, thus preventing catalyst deactivation.[2][9]
Procedure:
-
Set up a parallel screen of several reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), N-heterocyclic boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
In separate stock solutions, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) with different ligands (e.g., SPhos, XPhos, RuPhos, or an NHC ligand like IPr, 3 mol%).
-
Add the catalyst/ligand solution to each respective reaction vial.
-
Add degassed solvent (e.g., Dioxane/H₂O 10:1).
-
Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC, GC-MS, or LC-MS.
Data Summary: Impact of Ligand Choice on Yield
| Ligand | Typical Yield (%) | Comments |
| PPh₃ | <10 | Prone to catalyst poisoning with N-heterocycles. |
| PCy₃ | 20-40 | Moderate improvement. |
| XPhos | 70-95 | Excellent for many challenging couplings.[2] |
| SPhos | 75-98 | Often provides the highest yields.[2] |
| IPr (NHC) | 60-90 | A good alternative to phosphine ligands.[12] |
Protocol 2: Protecting the N-Heterocyclic Boronic Acid as a Diethanolamine Adduct
Rationale: Converting the boronic acid to a more stable adduct can prevent protodeboronation and other degradation pathways.[13] Diethanolamine adducts are crystalline, air- and water-stable solids that can be used directly in Suzuki couplings.[13]
Procedure:
-
Formation of the Adduct:
-
In a vial with a stir bar, dissolve the N-heterocyclic boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][13]
-
-
Suzuki Coupling with the Adduct:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the diethanolamine adduct of the boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Proceed with the standard Suzuki coupling protocol as described in Protocol 1, using a protic solvent system (e.g., Dioxane/H₂O).[13]
-
Protocol 3: The Role of Additives - Trimethyl Borate
Rationale: Trimethyl borate can enhance reaction rates by several mechanisms, including preventing catalyst poisoning by the heteroatomic units.[1] It is thought to attenuate the Lewis-basicity of the N-heterocycle.[1]
Procedure:
-
Follow the standard Suzuki coupling setup as in Protocol 1.
-
Before adding the solvent, add trimethyl borate (3.0 equiv) to the reaction mixture.
-
Proceed with the addition of degassed solvent and heating.
-
Monitor the reaction progress. A significant increase in the reaction rate and yield may be observed.[1]
Mechanistic Insights: Catalyst Poisoning by N-Heterocycles
The primary mechanism of catalyst poisoning involves the coordination of the nitrogen lone pair to the palladium center, forming an inactive complex. This is particularly problematic with unprotected azoles.[2]
Caption: The Suzuki catalytic cycle and the catalyst poisoning pathway.
References
- Al-Amin, M., & El-Sayed, M. (2022). Enhanced stability of nitrogen-doped carbon-supported palladium catalyst for oxidative carbonylation of phenol.
-
Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]
- Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
Billingsley, K. L., & Buchwald, S. L. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
- Makeeva, D. A., et al. (2022). Palladium Catalysts Based on Nitrogen-Containing Porous Aromatic Frameworks for Hydrogenation of Unsaturated Compounds. Petroleum Chemistry, 62(10).
- Milner, P. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
-
Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic letters, 11(8), 1773–1775. [Link]
-
Oldenhuis, N. J., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(45), 15849-15858. [Link]
- Thomas, S. P., & Aggarwal, V. K. (2011). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem Technical Support.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Asensio, G., et al. (2018). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. ACS Omega, 3(11), 15849-15858. [Link]
- Li, G., et al. (2015). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 19(12), 1864-1869.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334-338. [Link]
- Ploeger, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13496.
- Ploeger, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Semproni, M. J., & Mindiola, D. J. (2024).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Lubrication Explained. (2022, April 1).
-
Crest, M. D., & Organ, M. G. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 488-500. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]
-
Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 56(31), 9141-9145. [Link]
- Wikipedia. (n.d.). Palladium.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhdankin, V. V., & Stang, P. J. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Chemical Reviews, 103(8), 3045-3084.
- chemeurope.com. (2026, January 14).
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Colacot, T. J. (2011). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Side Reactions of Pyrrolopyridine Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the use of pyrrolopyridine boronic acids in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, backed by mechanistic insights and practical, field-proven protocols to enhance the success of your synthetic endeavors.
Introduction: The Challenge of Pyrrolopyridine Boronic Acids
Pyrrolopyridine scaffolds, also known as azaindoles, are privileged structures in medicinal chemistry. Their synthesis often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with pyrrolopyridine boronic acids serving as key building blocks. However, the inherent electronic properties of these heteroaromatic systems, particularly the presence of a basic pyridine nitrogen, render them susceptible to several side reactions that can significantly impact reaction efficiency and product purity. This guide will focus on the two most common side reactions: protodeboronation and homocoupling .
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is structured to help you diagnose and resolve common issues encountered during cross-coupling reactions with pyrrolopyridine boronic acids.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product, with Significant Formation of the Proto-deboronated Pyrrolopyridine
Symptom: Your primary reaction product is the pyrrolopyridine core where the boronic acid group has been replaced by a hydrogen atom.
Core Problem: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1][2] For basic heteroaromatic boronic acids like those derived from pyrrolopyridine, this is a particularly prevalent issue.[1] The reaction's pH and the speciation of the boronic acid are critical factors.[1][3]
Causality & Mechanism:
The pyridine nitrogen in the pyrrolopyridine ring can be protonated, which can influence the electronic nature of the molecule and its susceptibility to protodeboronation. Under neutral or slightly acidic conditions, zwitterionic species can form, which have been shown to undergo rapid unimolecular fragmentation of the C-B bond.[1] Both acid- and base-catalyzed pathways for protodeboronation exist.[3][4]
Visualizing the Protodeboronation Pathway:
Caption: General mechanism of protodeboronation.
Solutions & Protocols:
| Solution | Mechanism of Action | Protocol |
| 1. Rigorous Anhydrous Conditions | Minimizes the primary proton source (water) for protodeboronation.[5] | 1. Dry all glassware in an oven at >120 °C overnight. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., in a glovebox). |
| 2. Choice of Base | Weaker bases and non-aqueous conditions can suppress protodeboronation. | 1. Substitute aqueous bases like K₂CO₃ or K₃PO₄ with anhydrous bases such as CsF or K₃PO₄ (anhydrous). 2. Consider using organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in anhydrous solvents. |
| 3. "Slow Release" Strategy | Boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, hydrolyze slowly under the reaction conditions to release the boronic acid in low concentrations, minimizing its decomposition.[1][3] | 1. Synthesize the corresponding pyrrolopyridine MIDA boronate or pinacol boronate ester. 2. Use this stable precursor in the cross-coupling reaction under standard conditions. |
| 4. Use of Additives | Lewis acidic additives like copper salts can coordinate to the basic nitrogen of the pyrrolopyridine, reducing its propensity to promote protodeboronation.[5] | 1. Add 10-20 mol% of Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂) to the reaction mixture. |
Issue 2: Formation of a Symmetrical Bi-pyrrolopyridine Byproduct
Symptom: You observe a significant amount of a byproduct with a mass corresponding to two pyrrolopyridine units coupled together.
Core Problem: Homocoupling
Homocoupling is the palladium-mediated reaction of two molecules of the boronic acid to form a symmetrical biaryl compound.[6][7]
Causality & Mechanism:
This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[7] The resulting Pd(II) species can then undergo a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[7] Electron-deficient arylboronic acids can be more prone to this side reaction.[6]
Visualizing the Homocoupling Pathway:
Caption: Simplified mechanism of oxidative homocoupling.
Solutions & Protocols:
| Solution | Mechanism of Action | Protocol |
| 1. Rigorous Degassing | Removes dissolved oxygen, which is a key oxidant that promotes the formation of Pd(II) species responsible for homocoupling.[7] | 1. Sparge the reaction solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. 2. Assemble the reaction under an inert atmosphere and subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas. |
| 2. Use of a Reducing Agent | A mild reducing agent can help to maintain the palladium in its active Pd(0) state, preventing the accumulation of Pd(II) that drives homocoupling. | 1. Add a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture.[7] |
| 3. Catalyst and Ligand Choice | Certain ligands can promote the desired cross-coupling pathway over homocoupling. | 1. For electron-deficient systems prone to homocoupling, consider using bulky, electron-rich phosphine ligands like SPhos.[6] |
| 4. Use of Pd(0) Precatalysts | Starting with a Pd(0) source can sometimes mitigate homocoupling that arises from in situ reduction of Pd(II) precursors. | 1. Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with an appropriate ligand. |
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine boronic acid seems to be degrading upon storage. How can I improve its stability?
A: Pyrrolopyridine boronic acids can be unstable, especially if they are amorphous solids or exposed to air and moisture.[2] Consider converting the boronic acid to a more stable derivative for storage. Diethanolamine complexes (DABO boronates) are air-stable, crystalline solids that can be easily prepared and used directly in cross-coupling reactions.[8] Alternatively, converting to a pinacol or MIDA boronate ester can also significantly enhance stability.
Q2: I'm observing both protodeboronation and homocoupling. What should I prioritize troubleshooting?
A: Both side reactions are often exacerbated by similar conditions (e.g., presence of water and oxygen). A good starting point is to rigorously control the reaction atmosphere and use anhydrous solvents. This tackles both issues simultaneously. If problems persist, consider switching to a boronic ester ("slow release" strategy), which is an effective way to suppress both protodeboronation and homocoupling by maintaining a low concentration of the active boronic acid.[1][3]
Q3: Can the choice of solvent impact the extent of these side reactions?
A: Absolutely. Protic solvents, especially water, can be a source of protons for protodeboronation.[9] While some water is often necessary for the Suzuki-Miyaura mechanism, especially for the dissolution of inorganic bases, using a high ratio of an anhydrous aprotic solvent like dioxane, toluene, or THF is generally recommended.[10][11]
Q4: My reaction is sluggish, and increasing the temperature leads to more side products. What can I do?
A: This is a common dilemma. Instead of increasing the temperature, which can accelerate decomposition pathways, focus on optimizing the catalytic system.[10] This includes screening different palladium precatalysts and ligands. Modern Buchwald-type ligands and precatalysts are highly active and can often promote efficient coupling at lower temperatures, thus minimizing the formation of side products.[10]
Q5: Are there alternatives to palladium catalysis for coupling pyrrolopyridine boronic acids?
A: While palladium is the most common catalyst, other transition metals have been explored. For instance, iron-catalyzed Suzuki-type couplings have been reported for some heteroaryl boronic acids and could be a more cost-effective and environmentally benign alternative.[12] However, the scope and generality of these methods for pyrrolopyridine boronic acids may require specific investigation.
References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available from: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available from: [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available from: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available from: [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Journal of the American Chemical Society. Available from: [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available from: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - PubMed. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available from: [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available from: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
Technical Support Center: Optimizing Reaction Conditions for Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving electron-deficient boronic acids. The inherent electronic properties of these substrates present unique challenges, primarily in the context of the Suzuki-Miyaura coupling, but the principles discussed here are broadly applicable.
This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common problems encountered during reactions with electron-deficient boronic acids. Each issue is presented with potential causes and actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most frequent and frustrating issue. The root cause often lies in the slower rate of transmetalation associated with electron-deficient boronic acids.[1]
Primary Suspect: Inefficient Transmetalation
Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group to be transferred to the palladium center, thus slowing down the transmetalation step of the catalytic cycle.
Solutions:
-
Strengthen the Base: A stronger base can accelerate transmetalation by promoting the formation of the more reactive boronate species.[2]
-
Employ Electron-Rich Ligands: Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, and they are crucial for facilitating the coupling of electron-poor substrates.[2][4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish transmetalation.[2]
-
Caution: Be mindful of potential boronic acid decomposition at elevated temperatures. Monitor the reaction closely by TLC or LC-MS. A typical temperature range is 80–110 °C.[2]
-
Secondary Suspect: Protodeboronation
Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[6] This is particularly problematic for electron-deficient and heteroaromatic boronic acids under basic conditions.[7][8][9]
Solutions:
-
Use Boronic Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids and can slowly release the boronic acid in situ, minimizing its decomposition.[6][8][10] Pinacol esters are a common and effective choice.[11]
-
Careful Selection of Base and Solvent: While a strong base is needed for transmetalation, prolonged exposure can accelerate protodeboronation. The choice of solvent can also influence the rate of this side reaction.
-
Use a Slight Excess of Boronic Acid: To compensate for potential degradation, using 1.2 to 1.5 equivalents of the boronic acid reagent is a common strategy.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Homocoupled Byproducts
The presence of significant amounts of a biaryl product derived from the coupling of two boronic acid molecules is a common issue.
Cause:
Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[12]
Solutions:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[13]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results.
Issue 3: Reaction Stalls or is Sluggish with Aryl Chlorides
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[12][14]
Cause:
The high dissociation energy of the C-Cl bond requires a highly active catalyst to facilitate oxidative addition.
Solutions:
-
Specialized Catalysts and Ligands: This is where the choice of ligand is paramount. Highly electron-rich and bulky monodentate phosphine ligands are essential.
-
Nickel Catalysis as an Alternative: Nickel catalysts have emerged as a powerful alternative for coupling unreactive electrophiles, including aryl chlorides.[14] They often operate via different mechanisms and can be more effective for certain substrate combinations.[15]
-
Appropriate Base and Solvent System: Stronger bases are often required to facilitate the catalytic cycle with less reactive electrophiles.[16] The solvent can also play a crucial role, with polar aprotic solvents sometimes favoring the desired reaction.[17][18]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient boronic acids so challenging to use in Suzuki-Miyaura couplings?
The primary reason is electronic. The electron-withdrawing groups on the aryl ring decrease the electron density on the boron-bearing carbon. This makes the aryl group less nucleophilic and slows down the transmetalation step, which is often the rate-determining step for these substrates.[1][19] Additionally, they can be more susceptible to decomposition pathways like protodeboronation.[7][8]
Q2: What is the optimal base for coupling an electron-deficient boronic acid?
There is no single "best" base, as the optimal choice depends on the specific substrates and solvent. However, a general hierarchy of base strength can be a useful guide. For challenging couplings with electron-deficient boronic acids, stronger bases are generally preferred.
| Base | pKa (of conjugate acid) | Typical Use |
| Cs₂CO₃ | ~10.3 (HCO₃⁻) | Very effective for difficult couplings, good solubility in some organic solvents. |
| K₃PO₄ | ~12.3 (HPO₄²⁻) | A strong, reliable base for a wide range of Suzuki couplings.[3] |
| K₂CO₃ | ~10.3 (HCO₃⁻) | A common, milder base. May not be effective for electron-deficient partners. |
| NaHCO₃ | ~10.3 (HCO₃⁻) | A weak base, generally not suitable for challenging couplings. |
Q3: Should I use a boronic acid or a boronic ester?
For electron-deficient systems, a boronic ester (like a pinacol ester) is often the superior choice.[11] While boronic acids can be more reactive, they are also more prone to decomposition via protodeboronation and trimerization to form boroxines.[20] Boronic esters offer enhanced stability, which can lead to higher and more reproducible yields by minimizing the concentration of the free boronic acid at any given time.[6][9]
Q4: How does the choice of solvent affect my reaction?
The solvent can have a profound impact on the reaction's success by influencing the solubility of reagents, the efficacy of the base, and even the stability of the catalytic intermediates.[17][18]
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): Often used in combination with water. Dioxane/water mixtures are very common.[2]
-
Alcohol Solvents (e.g., Isopropanol, Ethanol): Can be effective and may offer different selectivity compared to other polar solvents.[17]
-
Apolar Solvents (e.g., Toluene): Can be effective, particularly with highly active catalyst systems.
A common starting point is a 10:1 mixture of an organic solvent (like dioxane or THF) and water.[3]
Q5: My reaction is clean, but I see a significant amount of starting material remaining. What should I do?
This is a classic sign of an insufficiently active catalytic system or conditions that are too mild.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing this to 3-5 mol% can be beneficial.
-
Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, it is likely not active enough. Switch to a Buchwald-type ligand as discussed above.[5]
-
Increase Temperature: As a last resort, cautiously increase the reaction temperature in 10 °C increments.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an electron-deficient boronic acid with an aryl chloride.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the electron-deficient boronic acid pinacol ester (1.3 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14055-14065. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12557. Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 6195-6206. Retrieved from [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Hesp, K. D., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 33(20), 5764-5775. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Perrin, C. L., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235-1248. Retrieved from [Link]
-
Le, C. M., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 24(3), 693-698. Retrieved from [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36561-36565. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Percec, V., et al. (2004). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 6(18), 3179-3182. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (This is a general reference for the topic, specific chapter URLs are not available).
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Vantourout, J. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12534-12541. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ammal, S. C., et al. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 17(7), 8046-8065. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. Retrieved from [Link]
-
Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Overview of the addition of arylboronic acids to electron-deficient.... Retrieved from [Link]
-
Knapp, D. M., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 135(13), 5062-5065. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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- 20. nbinno.com [nbinno.com]
Technical Support Center: Stability and Handling of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, also known as 7-azaindole-2-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other biologically active compounds[1][2]. However, the corresponding 2-boronic acid derivative, while essential for C-C bond formation via Suzuki-Miyaura coupling, is notoriously unstable, particularly under the basic conditions required for the reaction.
This guide provides in-depth, experience-driven answers to common experimental challenges, detailed protocols, and the mechanistic rationale behind them to help you achieve successful and reproducible outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound resulted in a low yield of the desired product and a significant amount of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) as a byproduct. What is happening?
A1: The primary cause of this issue is the competitive decomposition of your boronic acid via a process called protodeboronation .[3][4] This is a common side reaction for many heteroarylboronic acids, especially those with electron-deficient aromatic systems like the 7-azaindole nucleus.[4] The base required to activate the palladium catalyst for the Suzuki coupling also catalyzes the cleavage of the carbon-boron bond, replacing it with a hydrogen atom from the solvent (typically water), thus forming the parent heterocycle, 7-azaindole.[3][5] Your desired cross-coupling reaction and the undesired protodeboronation are in a kinetic race. Low yields indicate that protodeboronation is winning.
Q2: What is the chemical mechanism of protodeboronation, and why is this specific boronic acid so susceptible?
A2: Protodeboronation under basic conditions involves the formation of a highly reactive boronate anion, [ArB(OH)₃]⁻.[5] This species is then susceptible to ipso-protonation (protonation at the carbon atom bearing the boron group), which proceeds in concert with C-B bond cleavage.[5]
The susceptibility of this compound stems from two factors:
-
Lewis Acidity: The boron atom acts as a Lewis acid, readily complexing with hydroxide ions to form the reactive boronate.[6]
-
Electronic Effects: The pyridine ring is electron-withdrawing, which destabilizes the C-B bond and makes the carbon atom more susceptible to protonation. This effect is particularly pronounced in nitrogen-containing heterocycles.[3][4]
Below is a diagram illustrating the competing pathways in your reaction flask.
Caption: Competing Suzuki Coupling and Protodeboronation pathways.
Q3: How can I adjust my reaction conditions to favor the Suzuki coupling over protodeboronation?
A3: The key is to accelerate the rate-limiting step of the Suzuki cycle (typically oxidative addition or transmetalation) so that it outpaces the rate of protodeboronation. Here are several parameters you can optimize:
-
Choice of Base: This is often the most critical factor. Avoid strong bases like NaOH or LiOH. Use milder inorganic bases that have lower hydroxide concentration in solution.
-
Catalyst and Ligand System: A highly active catalyst system is crucial.
-
Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or an efficient pre-catalyst (e.g., XPhos Pd G2/G3).[1] These often initiate the catalytic cycle faster than Pd(II) sources like Pd(OAc)₂.
-
Ligand: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both oxidative addition and reductive elimination, speeding up the overall catalytic cycle. XPhos and SPhos are excellent choices for coupling nitrogen-containing heterocycles.[1][7]
-
-
Temperature and Reaction Time: While higher temperatures increase the rate of both reactions, they can sometimes disproportionately accelerate decomposition. It is often better to use a more active catalyst that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C).[7] Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting halide is consumed to minimize prolonged exposure of the product and remaining boronic acid to basic conditions.
-
Solvent: A mixture of an organic solvent and water is typical. Dioxane/water or 2-MeTHF/water are common choices.[7][9] Anhydrous conditions using a base like K₃PO₄ can sometimes suppress protodeboronation if water is the primary proton source.[9]
Q4: Is it better to use the boronic acid or its pinacol ester (Bpin) derivative for the coupling?
A4: This is a nuanced question. Boronic esters are often synthesized to improve the shelf-stability of sensitive boronic acids.[10] The common assumption is that the ester protects the boronic acid from protodeboronation.
However, under typical aqueous basic Suzuki conditions, the boronic ester often hydrolyzes in situ back to the boronic acid before transmetalation occurs.[11][12] Therefore, using the pinacol ester may not prevent protodeboronation but can act as a "slow-release" source of the boronic acid. This can be advantageous if the rate of hydrolysis is slower than the rate of consumption by the catalytic cycle.
Verdict: If you are experiencing severe protodeboronation with the boronic acid, trying the corresponding pinacol boronate ester is a logical troubleshooting step. It may provide a more stable starting material, but you must still optimize the coupling conditions as described in A3.[11][12]
Q5: What are the best practices for storing and handling this compound?
A5: Due to its instability, proper handling is critical to ensure the reagent's integrity.
-
Storage: Store in an inert atmosphere (argon or nitrogen), tightly sealed, at low temperatures (2-8 °C is standard).[13] Avoid exposure to moisture and light.
-
Handling: When weighing and dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas. Do not leave the bottle open to the air. Boronic acids are prone to forming anhydrides upon dehydration, which can affect reactivity.[6]
Quantitative Data Summary & Recommended Conditions
The optimal conditions are highly substrate-dependent, but the following table provides a robust starting point for optimization based on literature precedents for challenging heteroaryl couplings.[7][8]
| Parameter | Recommended Starting Conditions | Rationale & Notes |
| Aryl Halide | 1.0 equiv | Aryl Bromide or Chloride |
| Boronic Acid | 1.5 - 2.0 equiv | Excess is used to compensate for potential decomposition.[7] |
| Palladium Pre-catalyst | XPhos Pd G2/G3 (1-5 mol%) | Highly active, promotes rapid catalytic turnover. |
| Ligand | XPhos (if using a Pd source like Pd₂(dba)₃) | Bulky, electron-rich ligand ideal for heteroaryl couplings.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Mild bases that minimize protodeboronation.[7][8] |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (9:1) | Standard solvent systems. Degas thoroughly.[7][9] |
| Temperature | 60 - 90 °C | Lower end of the range is preferable if the catalyst is active enough.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the catalyst and boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization may be required for your specific substrates.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vial and thoroughly degas the mixture by sparging with argon for 15-20 minutes or by three vacuum/argon backfill cycles.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.015 mmol, 3 mol%).
-
Heating and Monitoring: Seal the vial tightly and place it in a preheated oil bath or heating block at 80 °C. Stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by LCMS or TLC until the aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Quality Control Check for Boronic Acid Stability
If you suspect your stock of boronic acid has degraded, you can run this simple stability test.
-
Sample Preparation: Dissolve a small amount of the boronic acid (~5 mg) in a deuterated solvent mixture mimicking reaction conditions (e.g., 0.6 mL of D₂O/dioxane-d₈) containing a known amount of an internal standard (e.g., dimethyl sulfone).
-
Baseline NMR: Acquire a baseline ¹H NMR spectrum. Integrate the boronic acid's aromatic signals against the internal standard.
-
Stress Test: Add a small amount of base (e.g., K₃PO₄) to the NMR tube, shake well, and let it stand at a set temperature (e.g., 60 °C).
-
Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 30 min, 1 hr, 2 hr).
-
Analysis: Monitor the decrease in the boronic acid signal and the corresponding increase in the signal for 1H-pyrrolo[2,3-b]pyridine (the protodeboronation product). This will give you a semi-quantitative measure of your reagent's stability under these specific conditions.
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Available at: [Link]
-
Watson, A. J. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
Kelly, T. R., & Kim, M. H. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | 1246761-84-1 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Aryl-7-Azaindoles
Welcome to the technical support guide for navigating the common and complex challenges associated with the purification of 2-aryl-7-azaindole products. This class of compounds is of immense interest in medicinal chemistry and drug development due to its role as a privileged scaffold in various therapeutic agents, including kinase inhibitors.[1][2] However, the unique physicochemical properties of the 7-azaindole core—specifically the interplay between the basic pyridine nitrogen and the pyrrole ring—often introduce significant hurdles in downstream processing.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and step-by-step protocols to overcome these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the purification of 2-aryl-7-azaindole derivatives.
Q1: Why is my 2-aryl-7-azaindole product streaking or tailing on a silica gel TLC plate and column?
A: This is the most common issue and is primarily due to the basic nitrogen atom on the pyridine ring of the 7-azaindole scaffold. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen on your compound can undergo a strong acid-base interaction with these sites, leading to uneven adsorption and elution. This results in significant peak tailing, poor separation, and sometimes irreversible adsorption to the stationary phase.[1][3]
Q2: What is the best general purification strategy for a crude 2-aryl-7-azaindole?
A: A multi-step approach is often best. Start with an aqueous workup to remove inorganic salts and highly polar impurities. The primary purification is typically achieved using flash column chromatography.[1] For challenging separations or to achieve high purity, this is often followed by recrystallization.[3] For highly polar derivatives, reversed-phase flash chromatography is an excellent alternative.[1]
Q3: My product has "oiled out" during crystallization instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the solution is too saturated or cooled too quickly, or when significant impurities are present.[3] The first step is to gently heat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent to slightly reduce the saturation. Allow the solution to cool very slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[3]
Q4: How can I remove residual high-boiling point solvents like DMF, DMAc, or DMSO?
A: These solvents are notoriously difficult to remove completely. An effective method is to perform multiple aqueous washes (with water or brine) during the workup to extract the bulk of the solvent.[3] For residual DMF, azeotropic distillation with a non-polar solvent like heptane or toluene under reduced pressure can be effective.[3] If the compound is stable, lyophilization (freeze-drying) can also be used to remove final traces of water and other volatile impurities.[3]
Q5: My reaction was a Suzuki or similar cross-coupling, and I suspect palladium residue. How can I remove it?
A: Palladium residues are a common challenge. After the initial workup, filtering the organic solution through a pad of Celite can help remove some of the precipitated palladium. For more effective removal, consider using a metal scavenger resin or performing a specific aqueous wash with a solution containing a chelating agent like thiourea or sodium sulfide, though care must be taken to ensure these do not react with your product.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific purification problems.
Issue 1: Poor Resolution and Peak Tailing in Normal-Phase Chromatography
This is the most prevalent challenge, directly linked to the chemical nature of the 7-azaindole nucleus.
Potential Cause A: Strong Interaction with Acidic Silica Gel
The Lewis basicity of the pyridine nitrogen leads to strong binding with acidic silanol groups on the silica surface, disrupting the equilibrium of the chromatographic process.
-
Solution 1: Use a Basic Modifier in the Mobile Phase. Neutralize the active sites on the silica gel by adding a small amount of a basic modifier to your eluent. This is the most common and effective solution.
-
Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol to your mobile phase.[3]
-
Causality: The modifier preferentially binds to the acidic silanol sites, preventing your 2-aryl-7-azaindole from interacting strongly. This results in a more symmetrical (Gaussian) peak shape and improved resolution.
-
-
Solution 2: Switch to a Deactivated or Alternative Stationary Phase. If basic modifiers are incompatible with your compound or do not resolve the issue, consider a different stationary phase.
Potential Cause B: Column Overloading
Exceeding the capacity of the stationary phase leads to broad, tailing peaks and poor separation.
-
Solution: Reduce the Sample Load. As a general rule, the mass of the crude material loaded onto the column should be between 1-5% of the mass of the stationary phase (silica gel).[3] If you need to purify a large amount of material, it is always better to use a larger column than to overload a smaller one.
Logical Workflow for Troubleshooting Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
Issue 2: Compound Fails to Elute or Decomposes on the Column
This indicates an issue of either extreme polarity or chemical instability under the purification conditions.
Potential Cause A: Compound is Too Polar for the Mobile Phase
Your compound may be strongly adsorbed to the silica gel and the chosen eluent system may not have sufficient polarity to move it down the column.
-
Solution: Increase Mobile Phase Polarity. If your compound is stable, you can drastically increase the polarity of the mobile phase. A gradient elution, starting from a non-polar system and gradually moving to a highly polar one (e.g., from 100% Dichloromethane to 10-20% Methanol in Dichloromethane), is highly effective.[3]
Potential Cause B: Irreversible Adsorption or Decomposition on Silica
The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Solution 1: Pre-Screen for Stability. Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit in the open air for 30-60 minutes, then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3]
-
Solution 2: Change the Stationary Phase. As mentioned previously, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography, which operates under different chemical principles and avoids the issue of acidic silanol groups.[3][4]
Issue 3: Low Recovery of Crystalline Product
Even after successful chromatography, achieving a pure, crystalline solid can be challenging.
Potential Cause A: Using Too Much Recrystallization Solvent
Using an excessive amount of solvent will keep your product dissolved even at low temperatures, leading to poor recovery.
-
Solution: Use the Minimum Amount of Hot Solvent. When performing a recrystallization, add the chosen solvent dropwise to your heated crude material only until it just dissolves.[3] This ensures the solution is saturated upon cooling, maximizing crystal formation.
Potential Cause B: Impurities Inhibiting Crystal Lattice Formation
Even small amounts of impurities can disrupt the ordered packing required for crystallization, often resulting in oils or amorphous solids.
-
Solution 1: Perform a Pre-Purification Step. If your material is visibly impure, run it through a quick "silica plug" (a short column of silica) with a moderately polar solvent to remove gross impurities before attempting recrystallization.[3]
-
Solution 2: Activated Charcoal Treatment. If your product is contaminated with colored impurities, add a very small amount (a spatula tip) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.[3]
Data Tables for Method Development
Table 1: Common Chromatographic Systems for 2-Aryl-7-Azaindoles
| Stationary Phase | Common Mobile Phase System | Modifier (if needed) | Target Compounds |
| Silica Gel | Hexanes / Ethyl Acetate | 0.5-1% Triethylamine | Non-polar to moderately polar compounds |
| Silica Gel | Dichloromethane / Methanol | 1% (7N NH₃ in MeOH) | Moderately polar to polar compounds |
| Neutral Alumina | Hexanes / Ethyl Acetate | None usually required | Basic, acid-sensitive compounds |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% TFA or Formic Acid | Polar, water-soluble compounds |
Standard Operating Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol outlines the standard procedure for purifying a 2-aryl-7-azaindole using silica gel chromatography with triethylamine as a modifier.
-
Method Development (TLC):
-
Prepare a few eluent systems (e.g., 70:30, 50:50, 30:70 Hexane:Ethyl Acetate). To each, add 1% triethylamine (Et₃N).
-
Spot your crude reaction mixture on a TLC plate and develop it in these systems.
-
The ideal system is one that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
-
Column Packing:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Et₃N).
-
Pour the slurry into the column and use positive pressure to pack it firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol).[3]
-
Add a small amount of silica gel to this solution to create a thick slurry.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase system.[1]
-
If separation is difficult, a gradient elution is recommended. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.[1]
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is volatile and should be removed during this step.
-
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
- Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. BenchChem Technical Support.
- Das, A., & Thomas, J. K. R. (2024). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2‐aryl‐7‐azaindoline. ResearchGate.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- G, S., & P, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Guillarme, D., & D'atri, V. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.
- Gu, Y., Yin, K., Wang, Y. E., Ji, Y., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry.
- Hong, S. Y. (2019). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- Barberis, C., et al. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.
- Unroe, J. A., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate.
- BenchChem. (n.d.). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques. BenchChem Technical Support.
Sources
Overcoming catalyst deactivation with nitrogen-containing substrates
<Technical Support Center: Overcoming Catalyst Deactivation with Nitrogen-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, actionable advice for troubleshooting and preventing catalyst deactivation when working with nitrogen-containing substrates. We understand the unique challenges these compounds present and have structured this resource to help you diagnose problems, implement solutions, and design more robust catalytic systems.
Section 1: Troubleshooting Guide - "My Reaction Isn't Working"
This section is designed for immediate problem-solving. Identify the symptom that best matches your observation to find potential causes and solutions.
Q1: My reaction is sluggish, or the conversion has completely stalled. What is the likely cause?
A1: This is the most common symptom of catalyst poisoning by nitrogen-containing compounds. The root cause is almost always the strong interaction between the nitrogen's lone pair of electrons and the active sites of your metal catalyst.[1][2]
-
Mechanism of Deactivation: Basic nitrogen compounds act as Lewis bases and strongly adsorb to the electron-deficient (Lewis acidic) metal centers of the catalyst.[1][2] This blocks the active sites, preventing your intended reactant from accessing them.[3][4] The strength of this adsorption often correlates with the basicity of the nitrogen compound; for instance, pyridines and aliphatic amines are typically stronger poisons than amides or pyrroles.[5][6]
-
Troubleshooting Workflow:
Troubleshooting workflow for low conversion.
-
Immediate Actions:
-
Substrate Protonation: Add a stoichiometric amount of a non-coordinating acid (e.g., methanesulfonic acid, TsOH) to your reaction mixture before adding the catalyst. This protonates the basic nitrogen, preventing its lone pair from binding to the metal center. Caution: This is only suitable for reactions that can tolerate acidic conditions.[7]
-
Use a Sacrificial Adsorbent: Introduce a "poison scavenger" or "guard bed" upstream of your catalyst bed.[1][2] Materials like acidic zeolites or silica-alumina can preferentially adsorb basic nitrogen compounds, purifying your feed before it reaches the catalyst.[8]
-
Q2: My catalyst has turned black, and I see insoluble material in the reactor. Is it destroyed?
A2: A color change, particularly to black, often indicates the formation of finely divided metal nanoparticles (e.g., Pd black, Ni black) due to catalyst degradation or aggregation. This can be caused by several factors exacerbated by nitrogen-containing molecules.
-
Potential Causes:
-
Ligand Stripping: Strongly coordinating nitrogen substrates can displace the stabilizing ligands on a homogeneous catalyst, leading to the precipitation of the active metal.
-
Reductive Agglomeration: In hydrogenation reactions, some N-compounds can alter the surface chemistry, promoting the reduction and aggregation of metal particles on a heterogeneous support.
-
Coke Formation: At higher temperatures, nitrogen heterocycles can be precursors to "coke," a carbonaceous deposit that fouls the catalyst surface.[1]
-
-
Solutions:
-
For Homogeneous Catalysts: Consider using ligands with a stronger binding affinity for the metal center to prevent displacement. Bidentate or pincer-type ligands are often more robust than monodentate ones.
-
For Heterogeneous Catalysts: Ensure your reaction conditions are not excessively harsh. Lowering the temperature or pressure can sometimes mitigate agglomeration.[9] A change in the catalyst support material to one with stronger metal-support interactions can also improve stability.
-
Section 2: Proactive Strategies & Experimental Design
Preventing deactivation is always more efficient than troubleshooting a failed reaction. This section provides guidance on designing robust experimental protocols from the outset.
Q3: How do I choose the right catalyst for my nitrogen-containing substrate?
A3: Catalyst selection is critical. The ideal choice depends on balancing reactivity with poison resistance.
-
General Principles:
-
Poison Tolerance: The poison sensitivity of common precious metals often follows the sequence: Pd > Ru >> Rh.[7] Rhodium-based catalysts can sometimes exhibit superior resistance to nitrogen poisoning in hydrogenation reactions.[7]
-
Catalyst Modification: Using bimetallic catalysts can enhance poison resistance.[8] For example, alloying palladium with a more electron-rich metal can decrease the affinity of basic nitrogen compounds for the active sites.
-
Support Effects (for Heterogeneous Catalysts): The choice of support material is crucial. Acidic supports (like silica-alumina) can interact with and "anchor" basic poisons, preventing them from reaching the metal active sites. However, they may also catalyze undesirable side reactions.
-
Q4: What is the best way to set up an experiment to minimize deactivation?
A4: Proper experimental setup can physically protect your catalyst from the poison.
-
Protocol: Implementing a Guard Bed for Liquid or Gas Phase Reactions
-
Select Guard Material: Choose a high-surface-area acidic material like a zeolite (e.g., H-ZSM-5) or activated alumina.
-
Pack the Guard Bed: In a separate column or in the upper portion of your catalyst bed (for fixed-bed reactors), pack the guard material. The volume should be sufficient to handle the expected amount of nitrogen impurity.
-
Purify the Feed: Pass the reactant stream through the guard bed before it contacts the main catalyst.[2] The guard bed will adsorb the nitrogen-containing poison.
-
Monitor and Replace: The guard bed will eventually become saturated. Monitor the reaction performance and replace the guard material as needed.
Experimental setup with an upstream guard bed.
-
Section 3: FAQs & Fundamental Principles
Q5: What are the primary mechanisms of catalyst deactivation by nitrogen compounds?
A5: Deactivation by nitrogen compounds primarily occurs through three mechanisms:
-
Poisoning: This is a chemical deactivation where the nitrogen compound strongly chemisorbs onto the active sites, blocking them from reactants.[2] This is the most common and rapid form of deactivation.
-
Fouling: This is a mechanical or physical process where a substance deposits on the catalyst surface.[2] With nitrogen compounds, this can involve the formation of heavy carbonaceous materials ("coke") at high temperatures.
-
Electronic Modification: The adsorbed nitrogen compound can alter the electronic properties of the catalyst's active site, reducing its intrinsic catalytic activity even without physically blocking it.[2]
Mechanism of catalyst poisoning by site blocking.
Q6: How does the structure of a nitrogen compound affect its poisoning potential?
A6: The poisoning strength is highly dependent on the nitrogen atom's availability and basicity.[10][11]
| Nitrogen Compound Type | Relative Basicity (pKa of Conjugate Acid) | Poisoning Potential | Rationale |
| Aliphatic Amines (e.g., Piperidine) | ~11 | Very High | The sp³ hybridized lone pair is highly available and basic, leading to very strong adsorption.[12] |
| Aromatic Amines (e.g., Pyridine) | ~5.2 | High | The sp² lone pair is less basic than aliphatic amines but is still a potent poison for many metal catalysts.[6][12] |
| Aromatic Amines (e.g., Aniline) | ~4.6 | Moderate | The lone pair is partially delocalized into the aromatic ring, reducing its basicity and poisoning strength.[12] |
| N-Heterocycles (e.g., Pyrrole) | ~0.4 | Low | The nitrogen lone pair is part of the aromatic π-system and is not available for coordination.[6] |
| Amides | ~-0.5 | Very Low | The lone pair is strongly delocalized by the adjacent carbonyl group, rendering it non-basic and a very weak poison. |
This table provides a general guide; actual poisoning effects can be influenced by steric factors and specific reaction conditions.
Q7: Can I regenerate a catalyst that has been poisoned by nitrogen?
A7: Regeneration is sometimes possible, but its success depends on the nature of the poisoning.
-
Reversible Poisoning: If the nitrogen compound is weakly adsorbed, regeneration can sometimes be achieved by thermal treatment (heating the catalyst under an inert gas flow) to desorb the poison.[3] This is more common with less basic poisons.
-
Irreversible Poisoning: For strongly chemisorbed poisons, thermal treatment may not be sufficient. In these cases, more aggressive chemical treatments might be necessary.
-
Acid Washing: Washing the catalyst with a dilute acid solution can remove basic poisons.[3][13][14] However, this can also damage the catalyst by leaching the active metal or degrading the support.[14] Careful optimization is required.
-
Oxidative Treatment: For deactivation by coking, a controlled calcination in air can burn off the carbonaceous deposits. This must be done carefully to avoid sintering (thermal degradation) of the catalyst.[3]
-
References
- Catalyst Poisoning Mitigation. (2025). Term - Energy → Sustainability Directory.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Bartholomew, C. H., & Argyle, M. D. (2015).
- Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor. (n.d.).
- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.).
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC - PubMed Central.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. (2019). Aerosol and Air Quality Research.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.
- Heterocyclic Amines. (2025). Chemistry LibreTexts.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- C
- Basicity of Cyclic Nitrogen Compounds. (2023). YouTube.
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaqr.org [aaqr.org]
Technical Support Center: Improving the Reactivity of Heteroaromatic Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with heteroaromatic boronic acids. This guide is designed to provide expert insights and practical solutions to common challenges encountered during their use, particularly in palladium-catalyzed cross-coupling reactions. Heteroaromatic boronic acids are invaluable building blocks in medicinal chemistry and materials science, yet their unique electronic and structural properties often lead to experimental difficulties. This resource provides in-depth, cause-and-effect explanations to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the laboratory in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the primary factors to investigate?
Low conversion is a multifaceted problem that can often be traced back to one of the key steps in the catalytic cycle. A systematic approach is crucial for diagnosis.
-
Catalyst Inactivity or Decomposition: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) is oxidized by residual air, the catalytic cycle will never begin.[1][2]
-
Solution: Ensure your reaction setup is rigorously deoxygenated.[1][2] Purge the flask and solvents with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[1] Consider using a pre-formed, air-stable Pd(0) precatalyst, such as those developed by the Buchwald group, which can generate the active catalytic species rapidly and under mild conditions, outcompeting boronic acid decomposition.[2][3][4]
-
-
Inefficient Oxidative Addition: This step, involving the reaction of the palladium catalyst with the heteroaryl halide, can be sluggish if the halide partner is electron-rich or sterically hindered.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and other biarylphosphines are designed to accelerate the oxidative addition step and stabilize the resulting palladium complex.[2][5] For particularly challenging substrates, increasing the reaction temperature may be necessary to overcome the activation barrier.[1]
-
-
Slow or Inhibited Transmetalation: This is the most common bottleneck when working with heteroaromatic boronic acids. For the boronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic boronate 'ate' complex.[1][6]
-
Solution:
-
Base Selection: A common cause of failure is a base that is too weak or poorly soluble. Switch from a mild base like KF to a stronger, more effective one like K₃PO₄ or Cs₂CO₃.[1][5] Ensure the base is a fine powder to maximize surface area.
-
Solvent System: The formation of the active boronate species is often facilitated by the presence of water. Using a mixed solvent system like Dioxane/H₂O or THF/H₂O is standard practice.[1]
-
Heteroatom Interference: Lewis-basic nitrogen atoms within the heteroaromatic ring can coordinate to the palladium center, inhibiting catalytic activity.[7] In such cases, specific ligands or additives may be required to mitigate this catalyst poisoning. The addition of trimethyl borate has been shown to buffer the effects of Lewis-basic heterocycles.[7]
-
-
Below is a diagnostic workflow to systematically troubleshoot a failing Suzuki-Miyaura reaction.
Q2: My reaction yields are inconsistent, and I see significant formation of a byproduct where the boronic acid has been replaced by hydrogen. What is happening?
You are observing protodeboronation , a well-known decomposition pathway for boronic acids where the C–B bond is cleaved and replaced by a C–H bond.[8] This side reaction is particularly problematic for heteroaromatic boronic acids.
-
The Mechanism of Protodeboronation: The rate and mechanism of protodeboronation are highly dependent on the pH of the reaction medium and the structure of the heteroaromatic ring.[9][10]
-
Base-Catalyzed Pathway: Under the basic conditions required for Suzuki coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its boronate form ([ArB(OH)₃]⁻). This boronate can then react with a proton source (like water) to yield the undesired arene (ArH).[6][8]
-
Zwitterionic Pathway: For certain basic heterocycles, such as 2-pyridyl boronic acid, a unique and very rapid decomposition pathway exists.[8][10] At neutral or near-neutral pH, the molecule can exist as a zwitterion. This zwitterionic intermediate undergoes rapid, unimolecular fragmentation, cleaving the C-B bond.[8][10] Interestingly, adding a strong acid or strong base can shift the equilibrium away from this highly reactive zwitterion, sometimes slowing the decomposition.[8]
-
-
How to Mitigate Protodeboronation:
-
Lower the Temperature: Decomposition is accelerated at higher temperatures. Run the reaction at the lowest possible temperature that still provides a reasonable rate for the desired coupling.[1]
-
Use Milder Bases: For highly sensitive substrates, a strong base can accelerate decomposition. Consider screening milder bases like KF.[1][5]
-
Employ Anhydrous Conditions: For extremely base-sensitive boronic acids, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[1][7]
-
Protect the Boronic Acid: The most robust strategy is to replace the boronic acid with a more stable derivative. This is discussed in detail in Q3.
-
Q3: When should I use a boronic ester or another derivative instead of a free boronic acid?
Using a more stable boron reagent is a proactive strategy to prevent the issues of instability and protodeboronation, especially when working with known problematic classes like 2-heterocyclic, electron-deficient, or vinyl boronic acids.[1][11][12]
-
Boronic Esters (e.g., Pinacol, Neopentyl): These are significantly more stable to handle and store than the corresponding boronic acids.[1][6] By masking the reactive B(OH)₂ group, they are more resistant to premature decomposition under reaction conditions.[3][6] While generally less reactive in the transmetalation step than boronic acids, this increased stability often leads to higher overall yields by minimizing unwanted side reactions.[13][14]
-
Potassium Organotrifluoroborate Salts (R-BF₃K): These are highly stable, crystalline, and easy-to-handle solids.[11][15] They are generally resistant to protodeboronation and serve as a "slow-release" source of the boronic acid under aqueous basic conditions.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-tolerant, crystalline solids that are compatible with chromatography.[11][12] Their key advantage is the ability to perform a controlled, in situ slow release of the unstable boronic acid under specific aqueous base conditions.[11][12] This keeps the instantaneous concentration of the sensitive free boronic acid very low, allowing it to be consumed in the productive Suzuki cycle before it has a chance to decompose. This strategy is particularly powerful for couplings with slow-reacting partners like aryl chlorides.[12]
-
Diethanolamine (DABO) Boronates: These complexes are air-stable and can often be used directly in Suzuki couplings, providing a convenient and inexpensive alternative for stabilizing labile boronic acids.[16]
| Boron Reagent Type | Key Advantages | Key Disadvantages | Best For... |
| Boronic Acid | High reactivity in transmetalation; high atom economy.[6][13] | Prone to protodeboronation, oxidation, and trimerization (instability).[1][6][13] | Stable, robust aryl and heteroaryl systems. |
| Pinacol Boronic Ester (BPin) | Much greater stability (shelf and reaction); easy to prepare and handle.[1][6] | Lower reactivity than boronic acids; may require more forcing conditions.[13][14] | Unstable heteroaromatics (e.g., 2-pyridyl, furan, pyrrole); when isolation/purification is needed. |
| Trifluoroborate Salt (BF₃K) | Highly stable, crystalline solid; slow release of boronic acid.[11] | Requires fluoride for activation; stoichiometry can be less efficient. | Storing and using sensitive boronic acids; when a solid reagent is preferred. |
| MIDA Boronate | Exceptionally stable (air, chromatography); controlled slow release of boronic acid.[11][12] | Requires specific hydrolysis conditions; additional synthetic step. | Extremely unstable boronic acids coupling with unreactive electrophiles (e.g., aryl chlorides).[12] |
| DABO Boronate | Air-stable, convenient, inexpensive alternative.[16] | May require specific protic co-solvents for activation.[16] | Direct use of stabilized heterocyclic boronic acids under standard conditions. |
Detailed Experimental Protocols
The following protocols provide validated starting points for your experiments. Always optimize for your specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with a Stable Heteroaryl Boronic Acid
This protocol is a standard starting point for relatively stable coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the heteroaryl boronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with a steady stream of Argon or Nitrogen for 15-20 minutes.
-
Solvent Addition: Via syringe, add degassed solvent. A common choice is a 4:1 to 5:1 mixture of 1,4-Dioxane and Water, to a concentration of 0.1-0.2 M relative to the limiting reagent.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Protocol 2: Slow-Release Coupling of an Unstable Heteroaromatic using a MIDA Boronate
This protocol is adapted for challenging couplings where the free boronic acid is known to be unstable.[12]
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl/heteroaryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%), and the SPhos ligand (4 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-Dioxane/H₂O via syringe to achieve a concentration of ~0.2 M.
-
Reaction: Place the sealed vial in a preheated heating block and stir vigorously at 80-100 °C for 12-24 hours. The slow hydrolysis of the MIDA boronate will release the boronic acid gradually into the reaction.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29). [Link]
-
Protodeboronation. In Wikipedia. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Aldridge, S., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11959–11973. [Link]
-
Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Pye, D. R., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Biscoe, M. R., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14118–14121. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12518–12521. [Link]
-
Vantourout, J. C., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(20), 6358–6366. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Biscoe, M. R., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4633–4645. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Reeves, J. T., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ResearchGate. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
American Chemical Society. (n.d.). Boron Reagents in Synthesis: Boron Chemistry: An Overview. ACS. [Link]
-
Wang, D., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]
-
Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 72(15), 5661–5667. [Link]
-
Liu, Z., et al. (2016). Late-stage functionalization of BN-heterocycles. PMC. [Link]
-
Hudson, Z. M. (2017). Recent Developments in the Chemistry of Boron Heterocycles. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
O'Brien, C., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC (NHC=N-heterocyclic carbene) complexes: a reliable, user-friendly, highly active palladium precatalyst for the Suzuki-Miyaura reaction. Semantic Scholar. [Link]
-
Molander, G. A., & Brown, H. C. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Managing (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Welcome to the technical support center for (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid (commonly known as 7-azaindole-2-boronic acid). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. Our goal is to provide expert guidance, field-proven insights, and robust troubleshooting strategies to help you navigate the primary challenge associated with this reagent: protodeboronation .
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing the fundamental principles of protodeboronation and the specific vulnerabilities of this heteroarylboronic acid.
-
Troubleshooting Guide & Optimization Protocols: Providing direct, actionable solutions to common experimental failures, supported by detailed protocols and data.
Part 1: Frequently Asked Questions (FAQs)
This section covers the essential knowledge base for understanding and preventing the premature degradation of your boronic acid.
Q1: What is protodeboronation and why is it a critical side reaction?
A: Protodeboronation is a chemical reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] Essentially, the boronic acid group (-B(OH)₂) is removed and replaced by a simple proton (H⁺), typically sourced from the solvent (like water) or other protic reagents in the reaction mixture.
This is a highly undesirable side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction for two primary reasons:
-
Yield Reduction: It consumes your boronic acid starting material, converting it into an inert byproduct (in this case, 1H-Pyrrolo[2,3-b]pyridine), which directly lowers the potential yield of your desired coupled product.
-
Purification Complexity: The protodeboronated byproduct often has similar polarity to the desired product, making chromatographic separation difficult and tedious.
The core challenge in any Suzuki-Miyaura coupling involving a sensitive boronic acid is to ensure that the rate of the desired palladium-catalyzed C-C bond formation is significantly faster than the rate of the competing protodeboronation pathway.
Q2: Why is this compound especially prone to protodeboronation?
A: The heightened instability of this specific boronic acid is a direct consequence of its molecular structure. It belongs to a class of compounds known as basic heteroaromatic boronic acids, which have unique and potent pathways for decomposition.[1]
-
Position of the Boronic Acid: The boronic acid is at the C2 position of the 7-azaindole core. 2-Heteroaryl boronic acids are generally more susceptible to protodeboronation than their 3- or 4-isomers.[3]
-
Presence of a Basic Nitrogen: The pyridine nitrogen atom (at position 7) can be protonated. Under neutral or near-neutral pH conditions, this allows the molecule to form a zwitterionic species. This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation to cleave the C-B bond, making it exceptionally unstable under these conditions.[1][4]
Therefore, managing the pH and the speciation of the boronic acid is critical to its successful application in cross-coupling reactions.[1]
Q3: How should I store and handle this reagent to ensure its stability?
A: While many aryl boronic acids are stable solids, heteroaryl boronic acids, particularly this one, can degrade over time if not handled correctly.[5]
-
Storage: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (0-4 °C). Protect it from moisture and light.
-
Handling: When weighing the reagent, do so quickly and avoid prolonged exposure to ambient air and humidity. For reactions, it is best to use a freshly opened bottle or a reagent that has been stored under the recommended conditions. If you suspect degradation, consider purifying the material before use, although prevention is a more effective strategy.
Q4: What are the primary experimental factors that accelerate protodeboronation?
A: Several factors in your reaction setup can dramatically influence the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases, especially hydroxide-containing bases in aqueous media, can form a boronate species ([ArB(OH)₃]⁻) that is susceptible to protonolysis.[6][7][8]
-
Temperature: Higher reaction temperatures accelerate all reaction rates, including the rate of C-B bond cleavage.[9][10]
-
Solvent: The presence of a proton source, most commonly water, is required for the reaction to occur.[9] While some water is often necessary to facilitate the Suzuki catalytic cycle, excessive amounts can be detrimental. Certain organic solvents can also influence the rate.[5]
-
Catalyst System: A slow or inefficient catalyst system for the desired coupling allows more time for the competing protodeboronation side reaction to occur.[9]
Part 2: Troubleshooting Guide & Optimization Protocols
This section is designed to help you diagnose and solve problems when protodeboronation is suspected.
Scenario: My reaction yield is low, and LC-MS analysis confirms the major byproduct is 1H-Pyrrolo[2,3-b]pyridine. What should I do?
This is the classic signature of protodeboronation outcompeting your desired Suzuki-Miyaura coupling. The key is to systematically adjust your reaction conditions to favor the catalytic cycle over the decomposition pathway.
Use the following decision tree to guide your optimization strategy. Start with the most impactful and easily adjustable parameters first: Base and Temperature.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
1. Base Selection: The Most Critical Parameter
The base is not just an activator in the Suzuki reaction; it profoundly affects the stability of the boronic acid. Strong aqueous bases (like NaOH, KOH) can accelerate protodeboronation.
-
Recommendation: Switch to milder, non-nucleophilic inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[11] They are sufficiently basic to promote the catalytic cycle but are less aggressive in promoting C-B bond cleavage.
| Base | Typical Conditions | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Aqueous solvents | High Risk. Promotes formation of reactive boronate species. | Avoid unless absolutely necessary. |
| Na₂CO₃, K₂CO₃ | Aqueous solvents | Moderate Risk. Generally better than hydroxides but can still be problematic. | Use with caution; K₃PO₄ is often a better choice. |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Low Risk. Excellent balance of activity and mildness. | Primary Recommendation. |
| Cs₂CO₃ | Dioxane, Toluene | Low Risk. Highly effective, especially for difficult couplings. | Excellent choice, though more expensive. |
2. Temperature Control
While heat is needed to drive the reaction, excessive temperature can thermally accelerate protodeboronation.
-
Recommendation: Find the "sweet spot." If you are running reactions at >100 °C, try lowering the temperature to the 60-80 °C range.[10] A more active catalyst system (see next point) will often compensate for the lower temperature, allowing for efficient coupling without significant degradation.
3. Catalyst System: Outpacing the Side Reaction
The goal is to make the Suzuki coupling kinetically fast. A highly active catalyst can turn over the starting materials into product before the boronic acid has time to decompose.
-
Recommendation: Use modern palladium precatalysts and ligands. Systems based on bulky, electron-rich biarylphosphine ligands are designed for challenging couplings.
4. Advanced Strategy: The Slow-Release Approach
If optimizing the conditions above is insufficient, the most robust strategy is to protect the boronic acid functionality and release it slowly in situ. This keeps the concentration of the free, unstable boronic acid extremely low at any given moment, effectively shutting down the decomposition pathway.[12][13]
-
Recommendation: Convert the this compound to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester . MIDA boronates are exceptionally stable crystalline solids that can be handled and purified easily.[3] Under the basic and aqueous conditions of the Suzuki reaction, they slowly hydrolyze to release the active boronic acid.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
General Protocol for Minimizing Protodeboronation
This protocol provides a robust starting point for coupling this compound with an aryl halide (Ar-X).
Reagents & Setup:
-
Reaction Vessel: Flame-dried Schlenk flask or microwave vial with a magnetic stir bar.
-
Inert Atmosphere: Ensure all steps are performed under a positive pressure of Argon or Nitrogen.
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 5:1 v/v). Degas by sparging with argon for at least 30 minutes.
Procedure:
-
Vessel Charging: To the reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1–2 mol%).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to a moderate temperature (start at 70 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Check for the consumption of the aryl halide and the formation of both the desired product and the 1H-Pyrrolo[2,3-b]pyridine byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
By implementing these scientifically-grounded strategies, you can effectively manage the inherent instability of this compound, suppress the undesired protodeboronation side reaction, and achieve higher yields and purity in your synthetic endeavors.
References
- Protodeboronation - Wikipedia. [URL: https://en.wikipedia.
- Hall, D. G. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00418]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(8), 2086-2087. [URL: https://www.researchgate.
- Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(12), 5641-5648. [URL: https://pubs.acs.org/doi/10.1021/jo500693a]
- BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. [URL: https://www.benchchem.com/product/b151673/technical-support/minimizing-protodeboronation-side-reactions-of-3-carboxyphenylboronic-acid]
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. [URL: https://www.benchchem.com/product/b151673/technical-support/strategies-to-avoid-deborylation-in-suzuki-reactions-with-thiophene-boronic-acids]
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra05680a]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12273. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/7915/]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [URL: https://www.researchgate.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Protodeboronation-of-Heteroaromatic%2C-Vinyl%2C-and-Cox-Reid/055653b67e2a9a4b27670e3002237d4596350d75]
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. [URL: https://www.benchchem.com/product/b151673/application-notes-and-protocols-for-suzuki-miyaura-cross-coupling-for-the-synthesis-of-2-aryl-1h-pyrrolo]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [URL: https://www.researchgate.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065609/]
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [URL: https://pubmed.ncbi.nlm.nih.gov/34460235/]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://www.benchchem.com/product/b151673/technical-support/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids]
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159-2163. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01470a028]
- The unexpected protodeboronation rather than condensation. ResearchGate. [URL: https://www.researchgate.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-protodeboronation-of-2-pyridyl-boronic-acid_fig3_342921501]
- Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. ResearchGate. [URL: https://www.researchgate.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig5_318625902]
- Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/uploads/20210729/azaindoles_in_medicinal_chemistry.pdf]
- Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37782333/]
- The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-various-temperatures-on-the-Suzuki-coupling-reaction-a_tbl3_236894080]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/oigq63/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/7918/]
- Failed suzuki coupling, any suggenstions? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s2950p/failed_suzuki_coupling_any_suggenstions/]
- How can I solve my problem with Suzuki coupling? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]
- Protodeboronation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1662-1672. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00191]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/233481232_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
- Boron Determination—A Review of Analytical Methods. ResearchGate. [URL: https://www.researchgate.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/19/10/16270]
- A new optical boron detection method. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01755a]
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC29819/]
- 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of 2-Substituted 1H-pyrrolo[2,3-b]pyridines
For researchers and professionals in drug development, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold. Its structural resemblance to purine bases has made it a cornerstone in the design of molecules targeting a wide array of biological targets.[1] The precise characterization of these molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their structure and substitution patterns.
This guide provides an in-depth comparison of the ¹H NMR spectral features of 2-substituted 1H-pyrrolo[2,3-b]pyridines. We will explore how the electronic nature of substituents at the 2-position systematically influences the chemical shifts and coupling constants of the protons on the bicyclic ring system. This comparative analysis, supported by experimental data, will serve as a valuable resource for the unambiguous identification and characterization of this important class of heterocyclic compounds.
The ¹H NMR Fingerprint of the 1H-pyrrolo[2,3-b]pyridine Core
To understand the impact of substitution, we must first establish the baseline ¹H NMR characteristics of the parent 1H-pyrrolo[2,3-b]pyridine. The numbering convention for this heterocyclic system is illustrated below.
Caption: Numbering of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system.
The ¹H NMR spectrum of the unsubstituted 1H-pyrrolo[2,3-b]pyridine in a deuterated solvent like DMSO-d₆ typically displays five distinct signals corresponding to the protons on the pyrrole and pyridine rings, in addition to the N-H proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (N-H) | ~11.6 | br s | - |
| H4 | ~8.1 | dd | J = 4.7, 1.5 |
| H6 | ~7.9 | dd | J = 7.8, 1.5 |
| H3 | ~7.4 | dd | J = 3.5, 2.5 |
| H5 | ~7.0 | dd | J = 7.8, 4.7 |
| H2 | ~6.4 | dd | J = 3.5, 1.8 |
Table 1: Typical ¹H NMR data for unsubstituted 1H-pyrrolo[2,3-b]pyridine in DMSO-d₆.
The Influence of 2-Substituents on ¹H NMR Spectra: A Comparative Analysis
The introduction of a substituent at the 2-position of the 1H-pyrrolo[2,3-b]pyridine ring system significantly perturbs the electronic environment of the entire molecule. This, in turn, leads to predictable changes in the chemical shifts of the remaining ring protons. The nature of the substituent, whether electron-donating or electron-withdrawing, dictates the direction and magnitude of these shifts.
Electron-Donating Substituents
Electron-donating groups (EDGs), such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups, increase the electron density of the pyrrolo[2,3-b]pyridine ring system. This increased electron density leads to greater shielding of the ring protons, resulting in an upfield shift (a decrease in the chemical shift value) compared to the parent compound. The effect is most pronounced on the protons of the pyrrole ring, particularly H3.
Electron-Withdrawing Substituents
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), formyl (-CHO), or acyl groups, decrease the electron density of the ring system. This deshielding of the ring protons causes a downfield shift (an increase in the chemical shift value) in the ¹H NMR spectrum. The protons on both the pyrrole and pyridine rings are affected, with significant downfield shifts often observed for H3, H4, and H6.
The following table provides a comparative summary of the approximate ¹H NMR chemical shifts for a series of 2-substituted 1H-pyrrolo[2,3-b]pyridines, illustrating the impact of various substituents.
| 2-Substituent | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) |
| -H (Unsubstituted) | ~7.4 | ~8.1 | ~7.0 | ~7.9 |
| -CH₃ (EDG) | ~6.1 | ~7.9 | ~6.9 | ~7.7 |
| -COOH (EWG) | ~7.2 | ~8.3 | ~7.2 | ~8.1 |
| -CHO (EWG) | ~7.6 | ~8.4 | ~7.3 | ~8.2 |
| -NO₂ (Strong EWG) | ~8.0 | ~8.6 | ~7.5 | ~8.4 |
Table 2: Comparison of ¹H NMR chemical shifts (δ, ppm) for the aromatic protons of 2-substituted 1H-pyrrolo[2,3-b]pyridines in DMSO-d₆.
Understanding Coupling Constants in the 7-Azaindole System
The spin-spin coupling constants (J-values) provide valuable information about the connectivity of protons within the molecule. In the 1H-pyrrolo[2,3-b]pyridine system, the coupling patterns are a composite of those typically observed for pyridine and pyrrole rings.
-
Pyridine Ring Couplings:
-
Ortho coupling (³J): Typically in the range of 4.0-6.0 Hz. For example, the coupling between H4 and H5.
-
Meta coupling (⁴J): Generally smaller, around 1.0-3.0 Hz. For example, the coupling between H4 and H6.
-
Para coupling (⁵J): Usually very small or not observed.
-
-
Pyrrole Ring Couplings:
-
Vicinal coupling (³J): The coupling between H2 and H3 is typically in the range of 2.0-4.0 Hz.
-
The observed coupling constants in 2-substituted 1H-pyrrolo[2,3-b]pyridines generally remain within these expected ranges, although minor variations can occur depending on the substituent. The analysis of these coupling patterns is crucial for the unambiguous assignment of each proton signal.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Obtaining reliable and reproducible ¹H NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 2-substituted 1H-pyrrolo[2,3-b]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.
-
-
NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (typically from 0 to 12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually adequate.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
Caption: A streamlined workflow for the ¹H NMR characterization of 2-substituted 1H-pyrrolo[2,3-b]pyridines.
Conclusion
The ¹H NMR spectrum of a 2-substituted 1H-pyrrolo[2,3-b]pyridine is a rich source of structural information. By carefully analyzing the chemical shifts and coupling constants of the ring protons, researchers can confidently determine the identity and purity of their synthesized compounds. The systematic shifts observed upon substitution with electron-donating or electron-withdrawing groups provide a predictable pattern that aids in spectral interpretation. This guide, by presenting a comparative analysis and a standardized experimental protocol, aims to empower researchers in their efforts to synthesize and characterize novel 7-azaindole derivatives for applications in drug discovery and beyond.
References
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available from: [Link].
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available from: [Link].
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available from: [Link].
-
Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. AJOL. Available from: [Link].
-
2-formyl pyrrole, 1003-29-8. The Good Scents Company. Available from: [Link].
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A Comparative Guide to the Mass Spectrometry Analysis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the (1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid scaffold, a derivative of 7-azaindole, represents a promising frontier. The unique chemical properties of the boronic acid moiety, however, present distinct challenges and opportunities in their mass spectrometric analysis. This guide provides an in-depth comparison of analytical strategies, offering experimental insights and data to navigate the complexities of characterizing these molecules with confidence and precision.
The Analytical Challenge: Understanding the Boronic Acid Moiety
The primary analytical hurdle in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under thermal stress in the gas phase. This can lead to complex and often uninterpretable mass spectra, obscuring the true molecular weight of the analyte. Furthermore, the ionization efficiency of underivatized boronic acids can be variable, impacting sensitivity.
This guide will compare two primary approaches for the analysis of this compound derivatives:
-
Direct Analysis of Underivatized Boronic Acids: A rapid approach that requires careful optimization of analytical conditions to minimize dehydration and boroxine formation.
-
Analysis via Derivatization: A robust method that chemically modifies the boronic acid to a more stable boronate ester, enhancing ionization efficiency and preventing the formation of undesirable byproducts.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful analysis of this compound derivatives. Electrospray ionization (ESI) is the most commonly employed technique in modern drug discovery workflows due to its soft ionization nature and compatibility with liquid chromatography (LC).
Electrospray Ionization (ESI): ESI is well-suited for the analysis of these polar, often non-volatile, compounds. Analysis can be performed in both positive and negative ion modes, with the choice depending on the overall structure of the derivative and the desired analytical outcome.
-
Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the basic nitrogen atoms of the 1H-pyrrolo[2,3-b]pyridine ring system. This mode is generally effective for identifying the molecular ion and studying the fragmentation of the heterocyclic core.
-
Negative Ion Mode ([M-H]⁻): Deprotonation can occur at the boronic acid hydroxyl groups. This mode can be particularly useful for quantitative analysis, as it can offer high sensitivity and specificity.
Fragmentation Behavior: Predicting the Pathways
Understanding the fragmentation patterns of this compound derivatives is essential for structural confirmation. The fragmentation is a composite of the behaviors of the 1H-pyrrolo[2,3-b]pyridine core and the boronic acid functional group.
Fragmentation of the 1H-Pyrrolo[2,3-b]pyridine Core
Studies on the electron impact (EI) ionization of 1H-pyrrolo[2,3-b]pyridine and its derivatives provide a foundational understanding of the core's fragmentation. The fragmentation is often characterized by the initial loss of small neutral molecules followed by ring cleavage.
DOT Diagram: Predicted EI Fragmentation of the 1H-Pyrrolo[2,3-b]pyridine Core
Caption: Predicted EI fragmentation of the 1H-pyrrolo[2,3-b]pyridine core.
Under the softer conditions of ESI, the fragmentation of the protonated 1H-pyrrolo[2,3-b]pyridine core is expected to be less extensive but may still involve losses of small neutral molecules from the pyrrole or pyridine rings, depending on the collision energy.
Fragmentation of the Boronic Acid Moiety
In the positive ion mode, the protonated boronic acid can undergo neutral loss of water. In the negative ion mode, fragmentation can be more complex, potentially involving rearrangements and losses of boric acid fragments.
Comparative Experimental Protocols & Data
To provide a practical comparison, we will outline protocols for both direct analysis and analysis via derivatization of a model compound, this compound.
Method 1: Direct Analysis by LC-ESI-MS/MS
This approach is favored for its speed and simplicity but requires careful optimization to minimize in-source degradation.
Experimental Workflow
Caption: Workflow for direct LC-ESI-MS/MS analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve the this compound derivative in a 1:1 mixture of methanol and water to a final concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C (to minimize on-column degradation)
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C (low temperature is crucial)
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS/MS: Product ion scans of the [M+H]⁺ and [M-H]⁻ ions.
-
Expected Results & Interpretation:
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| Positive | [M+H]⁺ | [M+H - H₂O]⁺, fragments of the pyrrolopyridine core | Loss of water from the boronic acid, fragmentation of the heterocyclic ring. |
| Negative | [M-H]⁻ | [M-H - B(OH)₃]⁻, other complex fragments | Loss of boric acid, potential for more complex rearrangements. |
Causality Behind Experimental Choices: The use of a low source temperature and a relatively low column temperature is a deliberate choice to minimize the thermal dehydration of the boronic acid to its boroxine. The acidic mobile phase in positive mode aids in protonation, while the absence of a strong base in negative mode relies on the inherent acidity of the boronic acid for deprotonation.
Method 2: Analysis via Derivatization with 1,2-Diols
Derivatization to a more stable boronate ester is a highly reliable method to overcome the challenges of direct analysis. Pinacol is a common derivatizing agent.
Experimental Workflow
Caption: Workflow for analysis via derivatization.
Detailed Protocol:
-
Derivatization:
-
Dissolve 1 mg of the this compound derivative in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add a 1.5 molar excess of pinacol.
-
Stir the reaction at room temperature for 1 hour. The reaction can be monitored by LC-MS for completion.
-
-
Sample Preparation for LC-MS: Dilute the reaction mixture with the initial mobile phase conditions to a final concentration of approximately 1 µg/mL.
-
LC-MS/MS Conditions: The same LC-MS/MS conditions as in Method 1 can be used. The source temperature can be increased to a more standard 150°C due to the enhanced stability of the boronate ester.
Expected Results & Interpretation:
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| Positive | [M_derivatized+H]⁺ | Fragments of the pyrrolopyridine core, potential loss of the pinacol moiety | Fragmentation will be dominated by the stable heterocyclic core. |
| Negative | [M_derivatized-H]⁻ | Limited fragmentation expected | The derivatized compound is less likely to ionize well in negative mode. |
Causality Behind Experimental Choices: The formation of the cyclic boronate ester with pinacol effectively "caps" the reactive boronic acid, preventing dehydration and boroxine formation. This leads to a single, well-defined molecular ion and a more reproducible fragmentation pattern, which is highly advantageous for both qualitative and quantitative analysis.
Comparative Summary and Recommendations
| Feature | Direct Analysis | Analysis via Derivatization |
| Speed | Fast | Slower (due to reaction step) |
| Simplicity | High | Moderate |
| Robustness | Moderate (sensitive to conditions) | High |
| Sensitivity | Variable | Generally Higher |
| Data Quality | Can be complex | Clean, interpretable spectra |
Recommendations:
-
For high-throughput screening and rapid confirmation of synthesis , direct analysis can be a valuable tool, provided that analytical conditions are carefully controlled.
-
For definitive structural elucidation, quantitative analysis, and when encountering complex spectra with underivatized samples , analysis via derivatization is the recommended approach. The improved data quality and robustness often outweigh the additional sample preparation time.
By understanding the inherent chemical properties of this compound derivatives and selecting the appropriate analytical strategy, researchers can confidently and accurately characterize these important molecules, accelerating the pace of drug discovery and development.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3329. [Link]
-
Herbert, C. G., & McLuckey, S. A. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]
-
Jones, R., & Went, M. J. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1030-1034. [Link]
-
Kertész, I., & Fekete, J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(6), 645-652. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 112-155. [Link]
A Comparative Guide to the Reactivity of 2-, 3-, and 5-Pyrrolopyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrrolopyridine Scaffolds
Pyrrolopyridine scaffolds, also known as azaindoles, are privileged heterocyclic motifs in medicinal chemistry and drug discovery. Their structural resemblance to indole allows them to act as bioisosteres, while the introduction of a nitrogen atom into the six-membered ring provides a crucial handle for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The ability to form new carbon-carbon bonds at specific positions on this scaffold is paramount for elaborating complex molecular architectures and exploring structure-activity relationships (SAR).[2][3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, largely due to the general stability and functional group tolerance of its key reagent: the organoboronic acid.[5][6][7] Consequently, pyrrolopyridine boronic acids are indispensable building blocks for the synthesis of novel therapeutics.[8][9] However, the reactivity of these heteroaromatic boronic acids is not uniform and is highly dependent on the position of the boronic acid moiety. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 5-pyrrolopyridine boronic acids, offering insights into the underlying electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions. While direct, side-by-side kinetic studies for these specific isomers are not extensively documented in the literature, a robust comparison can be synthesized from established principles of heteroaromatic boronic acid reactivity.
Factors Governing the Reactivity of Pyrrolopyridine Boronic Acids
The efficiency of a Suzuki-Miyaura coupling is contingent on a delicate balance of several factors, primarily the electronic nature of the heteroaromatic ring, the stability of the boronic acid, and the reaction conditions.[10]
Electronic Effects: The position of the nitrogen atom and the boronic acid group on the pyrrolopyridine ring system significantly influences the electron density of the carbon atom attached to the boron. This, in turn, affects the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][11]
-
π-Deficient Nature: Pyridine-containing heterocycles are generally π-deficient, which can render the attached boronic acid less nucleophilic and slow down the transmetalation step.[10]
-
Nitrogen as a Lewis Base: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented phenomenon known as the "2-pyridyl problem."[10]
Protodeboronation: A Competing Pathway: A significant side reaction that plagues Suzuki-Miyaura couplings with heteroaromatic boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[10][12][13] The susceptibility to this decomposition pathway is highly dependent on the electronic environment of the boronic acid. Electron-rich heteroaryl boronic acids are often more prone to this side reaction.[10]
Comparative Reactivity Profile: 2- vs. 3- vs. 5-Pyrrolopyridine Boronic Acid
Based on established principles, the following reactivity trends can be anticipated for the 2-, 3-, and 5-isomers of pyrrolopyridine boronic acid in a typical Suzuki-Miyaura cross-coupling reaction.
| Isomer | Predicted Relative Reactivity | Key Influencing Factors | Predicted Susceptibility to Protodeboronation |
| 2-Pyrrolopyridine Boronic Acid | Low | Strong Catalyst Inhibition: The proximity of the pyridine nitrogen to the boronic acid group can lead to chelation with the palladium catalyst, hindering the catalytic cycle (the "2-pyridyl problem").[10] High Instability: This isomer is often highly susceptible to protodeboronation.[14][15] | High |
| 3-Pyrrolopyridine Boronic Acid | High | Favorable Electronics: The boronic acid group is electronically analogous to a 3-pyridyl boronic acid, which is known to be a competent coupling partner.[14][15] The nitrogen atom is sufficiently removed to minimize catalyst inhibition. | Moderate |
| 5-Pyrrolopyridine Boronic Acid | Moderate to High | Balanced Properties: The electronic environment is influenced by both the pyrrole and pyridine rings. Its reactivity is expected to be good, potentially slightly attenuated compared to the 3-isomer depending on the specific pyrrolopyridine core. | Low to Moderate |
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted reactivity, a standardized experimental protocol is essential. The following workflow outlines a robust method for comparing the performance of the three pyrrolopyridine boronic acid isomers.
Caption: Workflow for a comparative study of pyrrolopyridine boronic acid reactivity.
Detailed Experimental Protocol
Materials:
-
2-Pyrrolopyridine boronic acid
-
3-Pyrrolopyridine boronic acid
-
5-Pyrrolopyridine boronic acid
-
4-Bromoacetophenone (or other suitable aryl halide)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: To each of three oven-dried 2-dram vials, add the aryl halide (0.2 mmol, 1.0 equiv.), one of the pyrrolopyridine boronic acid isomers (0.24 mmol, 1.2 equiv.), K₂CO₃ (0.4 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.01 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (1.5 mL) and water (0.5 mL) to each vial. The reaction mixture should be thoroughly degassed by bubbling with argon for 10-15 minutes.
-
Reaction Conditions: Seal the vials and place them in a preheated oil bath at 90 °C. Stir the reactions vigorously.
-
Monitoring: At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Workup and Analysis: Quench each aliquot with water and extract with ethyl acetate containing an internal standard. Analyze the organic layer by GC-MS or LC-MS to determine the percent conversion of the starting aryl halide to the desired product.
Strategies for Overcoming Reactivity Challenges
For challenging couplings, particularly with the 2-isomer, several strategies can be employed to improve reaction outcomes:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination step and stabilize the palladium catalyst.[11][16]
-
Use of Boronic Esters: Converting the boronic acids to their corresponding pinacol or MIDA esters can enhance stability and mitigate protodeboronation.[10][17] MIDA boronates are particularly advantageous as they slowly release the active boronic acid under the reaction conditions.[10]
-
Base and Solvent Optimization: The choice of base and solvent is critical. Anhydrous conditions using a base like potassium phosphate (K₃PO₄) can sometimes suppress protodeboronation.[18]
Conclusion
The positional isomerism of pyrrolopyridine boronic acids exerts a profound influence on their reactivity in Suzuki-Miyaura cross-coupling reactions. While the 3-pyrrolopyridine isomer is predicted to be the most reactive and reliable coupling partner, the 5-isomer also represents a viable option. The 2-pyrrolopyridine isomer presents significant challenges due to catalyst inhibition and a high propensity for protodeboronation, necessitating carefully optimized reaction conditions. A systematic, data-driven approach to reaction optimization, guided by the principles outlined in this guide, will empower researchers to effectively utilize these valuable building blocks in the synthesis of novel and complex molecules for drug discovery and development.
References
- Vertex AI Search. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Vertex AI Search.
- Vertex AI Search. Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Vertex AI Search. Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
- Vertex AI Search. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
- Vertex AI Search. Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Vertex AI Search. catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Vertex AI Search.
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PubMed. Design and discovery of boronic acid drugs. [Link]
- Vertex AI Search. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
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PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Vertex AI Search. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
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Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Semantic Scholar. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate | Request PDF. [Link]
-
National Institutes of Health (NIH). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]
- Vertex AI Search. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
-
National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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ResearchGate. Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. [Link]
-
ResearchGate. Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities | Request PDF. [Link]
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National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
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RSC Publishing. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]
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Springer Nature Experiments. Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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National Institutes of Health (NIH). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. [Link]
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Pipzine Chemicals. 2-Bromopyridine-5-boronic Acid | CAS 884494-86-4. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
ResearchGate. Biologically active pyrrolopyridine hybrid molecules. [Link]
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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A Senior Application Scientist's Guide to Suzuki Coupling: (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid vs. its Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure. Its unique arrangement, a bioisostere of both indole and purine systems, allows it to interact favorably with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This has led to its incorporation into numerous clinically significant agents, including kinase inhibitors for oncology.[3][4] The efficient synthesis of complex 7-azaindole derivatives is therefore a critical task in drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging the carbon-carbon bonds necessary to build these complex molecules.[5][6][7] This guide provides an in-depth, data-supported comparison of two key reagents for introducing the 7-azaindole moiety via this reaction: the parent (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid and its more stable counterpart, the This compound pinacol ester . Our objective is to dissect the nuances of their performance, stability, and handling to empower researchers to make informed strategic decisions in their synthetic campaigns.
Physicochemical Properties: A Tale of Two Stabilities
The choice between a boronic acid and its pinacol ester derivative is fundamentally a trade-off between reactivity and stability. This is particularly true for heteroaryl systems where electronic effects and the presence of basic nitrogen atoms introduce additional challenges.
The Boronic Acid: Reactive but Temperamental
Arylboronic acids are the classic nucleophilic partners in Suzuki couplings. However, they are beset by two primary stability issues:
-
Dehydration to Boroxines: Boronic acids can readily undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium can complicate stoichiometry and lead to inconsistent reactivity.
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by protonolysis, replacing the boronic acid group with a hydrogen atom.[5][9][10] This is a significant decomposition pathway, especially for electron-deficient or heteroaromatic boronic acids under the basic and often heated conditions of the coupling reaction.[10] The 7-azaindole nucleus, containing a Lewis basic pyridine nitrogen, is particularly prone to this side reaction, a phenomenon analogous to the well-documented "2-pyridyl problem".[5][11]
The Pinacol Ester: Engineered for Stability
Reacting a boronic acid with a diol, such as pinacol, converts it into a boronic ester. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system confers significant advantages:[8][12]
-
Enhanced Stability: The cyclic ester structure sterically protects the boron atom, making the C-B bond less susceptible to both hydrolysis and protodeboronation.[13][14] This leads to a longer shelf-life and greater robustness under reaction conditions.[8]
-
Improved Handling: Pinacol esters are typically crystalline, non-polar solids that are less sensitive to air and moisture than their corresponding boronic acids.[8] This simplifies handling, weighing, and purification, as they are often compatible with standard silica gel chromatography, a process that can degrade free boronic acids.[14][15][16]
Diagram 1: Stability Comparison
Caption: Equilibrium of boronic acid with its boroxine and decomposition via protodeboronation, contrasted with the stable pinacol ester form.
Performance in Suzuki Coupling: A Comparative Analysis
While stability is a critical factor, the ultimate measure of a reagent is its performance in the reaction of interest. Here, we compare the two boron species in the context of the Suzuki-Miyaura catalytic cycle.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
| Feature | This compound | This compound pinacol ester |
| Stability & Handling | Lower stability; prone to forming boroxines and protodeboronation.[5][8][10] Often requires fresh preparation or careful storage. Purification can be challenging. | High stability; robust to air, moisture, and silica gel chromatography.[14][15][16] Excellent for long-term storage and easier handling. |
| Reactivity | Generally more reactive and can sometimes be coupled under milder conditions.[17] The transmetalation step is often faster. | May require slightly more forcing conditions (higher temperature or longer reaction times) as the ester must be activated or hydrolyze in situ to the boronic acid before transmetalation.[18] |
| Yields | Can provide high yields, but this is highly dependent on substrate purity and strict control of reaction conditions to minimize decomposition. | Often provides more consistent and reproducible yields due to higher purity and stability, minimizing side reactions like homocoupling and protodeboronation.[8][15] |
| Catalyst Deactivation | The Lewis basic nitrogen of the azaindole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[5][19] | This issue persists, as the fundamental heterocyclic structure is the same. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial to mitigate this for both reagents.[19][20] |
| Purification | Can be difficult to purify by chromatography due to its polarity and on-column decomposition.[21] | Generally straightforward to purify via standard silica gel chromatography, allowing for higher purity starting material for the coupling reaction.[15][16] |
Field-Proven Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura coupling of a generic 2-halo-7-azaindole. Note: These are starting points and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).[22]
Protocol 1: Using this compound
This protocol is favored when maximizing reactivity is the primary goal and the boronic acid is of high purity and readily available.
-
Reaction Setup:
-
To a dry, argon-flushed reaction vessel (e.g., a microwave vial or Schlenk tube), add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), this compound (1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv).
-
Add the palladium catalyst system. A pre-catalyst like XPhos Pd G2 (2-5 mol%) is highly effective for heteroaryl couplings.[20] Alternatively, a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4-8 mol%) can be used.
-
Evacuate and backfill the vessel with argon three times.
-
-
Solvent Addition & Reaction:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or Toluene/H₂O). The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to 80–110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
Protocol 2: Using this compound pinacol ester
This protocol is the preferred choice for reproducibility, scalability, and convenience, especially when the corresponding boronic acid is unstable or difficult to source in high purity.
-
Reaction Setup:
-
The setup is identical to Protocol 1. Add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the pinacol ester (1.2–1.5 equiv), base (K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G2, 2-5 mol%) to an argon-flushed vessel.
-
-
Solvent Addition & Reaction:
-
The solvent system and procedure are identical to Protocol 1. A degassed mixture of dioxane and water is standard.
-
Seal the vessel and heat. Note that reactions with pinacol esters may require slightly higher temperatures or longer reaction times compared to the boronic acid to facilitate efficient transmetalation.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
The work-up and purification steps are identical to those described in Protocol 1. The cleaner reaction profile often observed with pinacol esters can simplify the final purification.
-
Conclusion and Strategic Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic context.
-
Choose the Boronic Acid for:
-
Rapid, small-scale reactions where the boronic acid is known to be of high quality and stability is less of a concern.
-
Cases where milder reaction conditions are paramount and have been previously optimized.
-
-
Choose the Pinacol Ester for:
-
Reproducibility and Scalability: Its superior stability and purity lead to more consistent outcomes, which is critical in drug development and process chemistry.[8]
-
Convenience: It is easier to handle, store, and purify, making it a more practical choice for routine synthesis and for building libraries of compounds.[15][16]
-
Problematic Substrates: When dealing with challenging couplings where the corresponding boronic acid is known to be particularly unstable, the pinacol ester is the default, more robust option.
-
For the majority of applications in a drug discovery setting, the pinacol ester represents the more strategic and reliable choice . The upfront investment in preparing or purchasing the stable ester pays dividends in reproducibility, simplified handling, and higher fidelity in complex synthetic routes.
References
- Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. XMOLAB.
- The Role of 7-Azaindole Intermedi
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Boronic Esters. Santa Cruz Biotechnology.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Development of Organic Transformations Based on Protodeboronation.
- Protodeboronation of (Hetero)
- Assessing the stability and reactivity of a new gener
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Protodeboron
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Protodeboronation of (Hetero)
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.
- Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- (PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
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- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
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- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scientificupdate.com [scientificupdate.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Synthesis of Kinase Inhibitors Using Boronic Acids
This guide provides an in-depth comparison of synthetic strategies for kinase inhibitors, with a focus on the versatile role of boronic acids. We will explore the underlying chemistry, provide detailed experimental protocols, and outline a self-validating framework for ensuring the successful synthesis and characterization of these critical therapeutic agents.
The Central Role of Kinases and the Rise of Boronic Acid-Based Synthesis
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a powerful class of drugs designed to block the activity of these enzymes.
The synthesis of kinase inhibitors often involves the construction of complex molecular scaffolds. Boronic acids have become indispensable reagents in this endeavor, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it an ideal tool for the medicinal chemist.
Comparative Analysis of Synthetic Routes: The Suzuki-Miyaura Coupling and Its Alternatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. It involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura Coupling: A Detailed Look
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The advantages of the Suzuki-Miyaura coupling are numerous:
-
Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, preserving sensitive functional groups.
-
High Functional Group Tolerance: A wide range of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.
-
Commercial Availability of Reagents: A vast library of boronic acids and organohalides are commercially available, facilitating rapid lead optimization.
-
Favorable Toxicity Profile: Boronic acids and their byproducts are generally less toxic than those of other cross-coupling reactions.
However, there are also challenges to consider:
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation, which can reduce reaction yields.
-
Catalyst Poisoning: Certain functional groups can coordinate to the palladium catalyst and inhibit its activity.
-
Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a powerful tool, it is not the only option for the synthesis of kinase inhibitors. Other cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acid | Mild conditions, high functional group tolerance, low toxicity | Boronic acid instability, potential for homocoupling |
| Stille | Organostannane | High yields, tolerant of a wide range of functional groups | Toxicity of tin reagents, difficulty in removing tin byproducts |
| Heck | Alkene | Atom economical, no need for an organometallic reagent | Limited to the formation of C-C bonds with sp2-hybridized carbons |
| Sonogashira | Terminal Alkyne | Forms C-C bonds with sp-hybridized carbons, useful for linker chemistry | Requires a copper co-catalyst, which can be toxic |
A Self-Validating Framework for Synthesis and Characterization
A robust and reliable synthesis of a kinase inhibitor requires a multi-faceted validation approach. This framework should encompass not only the confirmation of the final product but also the characterization of key intermediates and the optimization of reaction conditions.
Experimental Workflow for Synthesis and Validation
Figure 2: A generalized workflow for the synthesis and validation of a kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Reagent Preparation: In a clean, dry flask, dissolve the aryl bromide (1.0 eq) and arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) to the reaction mixture.
-
Reaction Execution: Degas the mixture by bubbling with argon for 15 minutes. Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of the synthesized kinase inhibitor.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Instrumentation Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Inject the sample and analyze the resulting chromatogram. The purity of the compound is determined by integrating the area of the main peak relative to the total peak area.
Data-Driven Comparison of Synthetic Approaches
The choice of synthetic route can have a significant impact on the overall efficiency and success of a drug discovery campaign. The following table provides a hypothetical comparison of different synthetic strategies for a model kinase inhibitor.
| Synthetic Route | Key Reagents | Yield (%) | Purity (%) | Key Advantages | Key Challenges |
| Suzuki-Miyaura | Arylboronic acid, Aryl bromide, Pd(PPh3)4 | 85 | >98 | Mild conditions, high functional group tolerance | Potential for boronic acid decomposition |
| Stille Coupling | Arylstannane, Aryl iodide, Pd(dba)2 | 90 | >99 | High yields, robust reaction | Toxic tin reagents, difficult purification |
| Buchwald-Hartwig | Arylamine, Aryl chloride, Pd2(dba)3, Xantphos | 75 | >95 | Forms C-N bonds, important for many kinase scaffolds | Requires specialized ligands, can be sensitive to air and moisture |
Conclusion
Boronic acids, primarily through the Suzuki-Miyaura coupling, have revolutionized the synthesis of kinase inhibitors. Their versatility, combined with the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling, makes them an invaluable tool for medicinal chemists. However, a successful synthesis requires a comprehensive and self-validating approach that includes careful reaction optimization, rigorous purification, and thorough analytical characterization. By understanding the nuances of different synthetic strategies and implementing a robust validation framework, researchers can accelerate the discovery and development of novel kinase inhibitors for the treatment of a wide range of diseases.
References
-
The Suzuki-Miyaura Cross-Coupling Reaction in the Application of Drug Discovery. Pharmaceuticals.[Link]
-
Suzuki−Miyaura Coupling. Chemical Reviews.[Link]
-
A Short History of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Accounts of Chemical Research.[Link]
-
The Heck, Negishi, and Suzuki-Miyaura reactions: new catalysts and synthetic applications. Journal of Organometallic Chemistry.[Link]
-
Boronic Acids: A New Hope in the Treatment of Cancers. Current Medicinal Chemistry.[Link]
-
Boronic Acids in Medicinal Chemistry: A Patent Review (2015-2020). Expert Opinion on Therapeutic Patents.[Link]
-
Recent advances in the Suzuki–Miyaura reaction: an update. RSC Advances.[Link]
-
Boronic Acids in Drug Discovery: A Patent Review. Expert Opinion on Therapeutic Patents.[Link]
-
Boronic acid compounds in medicinal chemistry: a patent review (2010-2015). Expert Opinion on Therapeutic Patents.[Link]
A Comparative Guide to the Spectroscopic Evidence for Successful 2-Arylation of 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] Functionalization of this heterocycle is crucial for modulating its pharmacological properties, with C-H arylation at the C2 position being a particularly important transformation for generating novel drug candidates.[4][5][6] However, confirming the regioselectivity of this reaction and distinguishing the desired product from starting materials and potential side products requires a thorough understanding of the spectroscopic data.
This guide provides an in-depth comparison of the key spectroscopic signatures that confirm the successful 2-arylation of 7-azaindole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a clear framework for interpreting your experimental results.
The Spectroscopic Fingerprint of Success: Key Indicators of 2-Arylation
The introduction of an aryl group at the C2 position of the 7-azaindole ring system induces significant and predictable changes in the molecule's spectroscopic properties. By comparing the spectra of the starting material with that of the product, we can unequivocally confirm the success of the reaction.
¹H NMR Spectroscopy: A Tale of Shifting Protons
¹H NMR is arguably the most powerful tool for confirming 2-arylation. The key diagnostic feature is the disappearance of the signal corresponding to the C2-H proton of the 7-azaindole starting material and the appearance of new signals corresponding to the protons of the newly introduced aryl group.
Let's consider the 2-arylation of 7-azaindole with a phenyl group as a representative example.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 7-Azaindole and 2-Phenyl-7-azaindole
| Proton | 7-Azaindole (Starting Material) | 2-Phenyl-7-azaindole (Product) | Rationale for Shift |
| H2 | ~7.89 (s) | Absent | Substitution of the proton with the aryl group. |
| H3 | ~6.48 (d) | ~6.70 (d) | Deshielding due to the anisotropic effect of the adjacent aryl ring. |
| H4 | ~7.98 (dd) | ~8.10 (dd) | Minor deshielding effect. |
| H5 | ~7.08 (dd) | ~7.20 (dd) | Minor deshielding effect. |
| H6 | ~8.27 (dd) | ~8.40 (dd) | Minor deshielding effect. |
| NH | ~10.27 (br s) | ~10.50 (br s) | Change in the electronic environment of the pyrrole ring. |
| Aryl-H | N/A | ~7.20-7.80 (m) | Appearance of signals from the newly introduced phenyl group. |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution on the aryl ring.
The most telling evidence is the complete disappearance of the singlet at approximately 7.89 ppm, which corresponds to the C2-H proton. In its place, a new set of multiplets will appear in the aromatic region (typically 7.20-7.80 ppm) corresponding to the protons of the aryl substituent. Furthermore, the proton at the C3 position (H3) experiences a noticeable downfield shift due to the magnetic anisotropy of the newly installed aromatic ring.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Transformation
¹³C NMR provides complementary and confirmatory evidence for 2-arylation. The most significant change is the dramatic downfield shift of the C2 carbon signal upon arylation.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 7-Azaindole and 2-Phenyl-7-azaindole
| Carbon | 7-Azaindole (Starting Material) | 2-Phenyl-7-azaindole (Product) | Rationale for Shift |
| C2 | ~128.8 | ~155.0 | Direct attachment to the electron-withdrawing aryl group. |
| C3 | ~100.5 | ~101.0 | Minor shift due to the change in the electronic environment. |
| C3a | ~142.6 | ~143.0 | Minor shift. |
| C4 | ~127.3 | ~128.0 | Minor shift. |
| C5 | ~115.2 | ~116.0 | Minor shift. |
| C6 | ~149.1 | ~150.0 | Minor shift. |
| C7a | ~121.0 | ~121.5 | Minor shift. |
| Aryl-C | N/A | ~125.0-135.0 | Appearance of signals from the newly introduced phenyl group. |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution on the aryl ring.[7]
The C2 carbon signal, typically found around 128.8 ppm in the starting material, will shift significantly downfield to approximately 155.0 ppm in the 2-arylated product. This is a direct consequence of the carbon now being bonded to the more electronegative sp²-hybridized carbon of the aryl ring. The appearance of new signals in the aromatic region further confirms the presence of the aryl group.
Mass Spectrometry: Confirming the Molecular Weight
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the product. The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum of the product will correspond to the sum of the molecular weight of the 7-azaindole core and the aryl group, minus the mass of a hydrogen atom. For example, the reaction of 7-azaindole (MW: 118.14) with phenylboronic acid would yield 2-phenyl-7-azaindole (MW: 194.24). The HRMS would show a molecular ion peak corresponding to this new molecular weight, providing definitive proof of successful arylation.
Distinguishing from Alternatives and Side Products
A crucial aspect of spectroscopic analysis is the ability to differentiate the desired 2-arylated product from unreacted starting material and potential side products.
-
Unreacted 7-Azaindole: The presence of a singlet around 7.89 ppm in the ¹H NMR spectrum and a signal around 128.8 ppm in the ¹³C NMR spectrum indicates that the starting material is still present.
-
C3-Arylation: While less common under many C2-arylation conditions, arylation at the C3 position is a potential side reaction. In this case, the ¹H NMR spectrum would show the disappearance of the C3-H doublet (around 6.48 ppm) and the retention of the C2-H singlet (around 7.89 ppm). The C3 carbon signal in the ¹³C NMR spectrum would experience a significant downfield shift.
-
Di-arylation: In some cases, di-arylation can occur, leading to the substitution of two protons on the 7-azaindole ring. The mass spectrum would show a molecular ion peak corresponding to the addition of two aryl groups. The ¹H NMR spectrum would show the absence of two of the original 7-azaindole proton signals.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 2-Arylation of 7-Azaindole
The Suzuki-Miyaura cross-coupling is a widely used and robust method for the 2-arylation of 7-azaindoles.[8]
Materials:
-
7-Azaindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-azaindole, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-7-azaindole.
Characterization:
-
¹H NMR and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
Visualizing the Workflow
Caption: Workflow for the 2-arylation of 7-azaindole and subsequent spectroscopic confirmation.
Conclusion
The successful 2-arylation of 7-azaindole can be unequivocally confirmed through a careful analysis of spectroscopic data. The key indicators in ¹H NMR are the disappearance of the C2-H proton signal and the appearance of signals from the new aryl group. In ¹³C NMR, a significant downfield shift of the C2 carbon is the hallmark of a successful reaction. Finally, HRMS provides definitive confirmation of the product's molecular formula. By understanding these spectroscopic signatures and comparing them to the starting material and potential side products, researchers can confidently verify the outcome of their synthetic efforts, paving the way for the development of novel 7-azaindole-based therapeutics.
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position. (n.d.). Semantic Scholar. Retrieved from [Link]
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Al-Mulla, H., Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
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Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2015). ResearchGate. Retrieved from [Link]
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A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]
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Hufton, S. E., Jennings, C. E., & Taylor, R. D. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Retrieved from [Link]
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The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2018). ResearchGate. Retrieved from [Link]
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Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2014). PubMed. Retrieved from [Link]
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Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. (1995). ResearchGate. Retrieved from [Link]
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Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2014). Royal Society of Chemistry. Retrieved from [Link]
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Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). PubMed. Retrieved from [Link]
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High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. (2005). AIP Publishing. Retrieved from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
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1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
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Azaindole Therapeutic Agents. (2021). PubMed Central. Retrieved from [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2016). MDPI. Retrieved from [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2022). MDPI. Retrieved from [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. Retrieved from [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. (2020). Royal Society of Chemistry. Retrieved from [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Strategies for Functionalized 7-Azaindoles
Abstract
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere of both indole and purine systems.[1] Its unique hydrogen bonding capabilities, particularly the ability to mimic the adenine fragment of ATP, have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents, including the approved drugs Vemurafenib and Venetoclax.[1][2][3][4] The development of efficient, scalable, and versatile synthetic routes to access diversely functionalized 7-azaindoles is therefore a critical endeavor for researchers in drug discovery. This guide provides an in-depth comparison of the primary synthetic paradigms: classical cyclization reactions, transition-metal-catalyzed ring formation, and post-synthesis functionalization of the core scaffold via cross-coupling and direct C-H activation. We will dissect the mechanistic underpinnings, compare performance with quantitative data, and provide field-proven protocols to empower researchers in their synthetic design.
Introduction: The Strategic Choice - To Build or to Functionalize?
The synthesis of a target 7-azaindole derivative presents a fundamental strategic decision: does one construct the bicyclic core with the desired substituents already in place, or does one build the parent scaffold and subsequently install the functional groups? The choice is dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and the tolerance of functional groups to various reaction conditions. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, like the Fischer indole synthesis, low-yielding and unsuitable for 7-azaindoles.[1][5] This has spurred the development of more robust and specialized methodologies, which we will explore herein.
Caption: Core strategic decisions for synthesizing functionalized 7-azaindoles.
Classical and Transition-Metal-Catalyzed Cyclization Strategies
These "bottom-up" approaches construct the 7-azaindole core from simpler pyridine precursors. The primary advantage is the potential to install substituents on the pyridine ring of the starting material, defining the final substitution pattern early in the synthesis.
Sonogashira Coupling Followed by Cyclization
A robust and widely adopted method involves the palladium- and copper-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne.[6][7] The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized, typically under basic (e.g., KOt-Bu) or acid-catalyzed conditions, to form the pyrrole ring.[1][6] This strategy offers excellent convergence and modularity, as both the pyridine and alkyne components can be varied extensively.
Causality Behind Experimental Choices:
-
Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is effective for a wide range of substrates.[6] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Cyclization Conditions: The choice between base- or acid-mediated cyclization depends on the substrate. Strong bases like KOt-Bu are commonly used to deprotonate the amino group, initiating a nucleophilic attack on the alkyne.[6] Alternatively, acid catalysis can activate the alkyne toward intramolecular hydroamination.[6][7] Microwave irradiation has been shown to accelerate the cyclization step significantly.[6][8]
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Sonogashira/Base Cyclization | 2-Amino-3-iodopyridine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N; then KOt-Bu | 60-87% | High modularity, good functional group tolerance | Two distinct steps, potential for catalyst poisoning | [6] |
| Sonogashira/Acid Cyclization | 2-Amino-3-halopyridines, Terminal Alkyne | CuI/Pd(PPh₃)₄; then TFA, TFAA | 70-90% | Good yields, applicable to various substrates | Requires acidic conditions which may not be tolerated by all functional groups | [6][7] |
| Iron-Catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, Terminal Alkyne | Fe(acac)₃, KOt-Bu, CuI (cat.) | 55-85% | Less expensive iron catalyst, microwave-assisted | May have a narrower substrate scope than palladium | [8][9] |
Chichibabin-like Cyclization
This classical approach involves the condensation of a metalated picoline (e.g., 2-fluoro-3-picoline) with a nitrile.[10] The reaction proceeds via nucleophilic addition of the lithiated picoline to the nitrile, followed by an intramolecular cyclization that constitutes a Chichibabin reaction, where the pyridine ring is attacked by the newly formed nitrogen anion.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to deprotonate the picoline's methyl group without adding to the pyridine ring.[10] An excess of LDA is often necessary to drive the reaction and facilitate a final tautomerization step.[10]
-
Substrate: Using a 2-halopicoline (e.g., 2-fluoro-3-picoline) provides a leaving group for the final aromatization step, avoiding the need for an external oxidant that is typical in classical Chichibabin reactions.[10]
This method is powerful for generating 2-substituted 7-azaindoles but can be complicated by side reactions, such as dimerization of the picoline starting material.[10]
Direct Functionalization of the 7-Azaindole Core
"Top-down" strategies begin with the parent 7-azaindole scaffold and introduce functionality directly onto the ring. These methods are often more atom- and step-economical. The primary challenge lies in controlling the regioselectivity of the functionalization.
Direct C-H Arylation
Transition-metal-catalyzed direct C-H activation has emerged as a powerful tool for forging C-C bonds without the need for pre-functionalized substrates.[11][12] For 7-azaindole, the C2 and C3 positions of the pyrrole ring are the most electronically rich and sterically accessible sites for functionalization.
-
C2-Arylation: Palladium-catalyzed direct arylation at the C2 position can be achieved with high selectivity using aryl boronic acids as coupling partners.[13][14] The reaction often proceeds at room temperature, highlighting the high reactivity of this position.
-
C3-Functionalization: While C2 is often the kinetically favored site, C3 functionalization can be achieved. For instance, regioselective C3 sulfenylation of N-sulfonyl protected 7-azaindoles has been demonstrated.[15]
-
Pyridine Ring Functionalization (C4, C5, C6): Directing groups are typically required to overcome the inherent reactivity of the pyrrole ring and achieve functionalization on the electron-deficient pyridine ring.[16][17] For example, a phosphinoyl directing group on the indole nitrogen can direct palladium-catalyzed C-H arylation to the C7 position of indoles, a strategy that provides a blueprint for C4 or C6 functionalization of 7-azaindoles.[16][17]
Caption: Reactivity map for the direct C-H functionalization of the 7-azaindole core.
Cross-Coupling on Halo-7-Azaindoles
The functionalization of 7-azaindoles via halogenation followed by transition-metal-catalyzed cross-coupling is a highly reliable and predictable strategy. This approach allows for the introduction of a wide variety of substituents (aryl, alkyl, amino, alkoxy groups) at specific positions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. It is particularly valuable for installing primary and secondary amines onto the 7-azaindole scaffold, a transformation that is difficult to achieve by other means.[18] Importantly, specialized palladium precatalysts and ligands have enabled the efficient amination of unprotected halo-7-azaindoles, obviating the need for protecting group manipulations.[19][20]
-
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with a halide, is one of the most versatile methods for C-C bond formation and is readily applicable to halo-7-azaindoles for introducing aryl or vinyl substituents.[19]
Performance Comparison of C-H Activation vs. Cross-Coupling
| Parameter | Direct C-H Activation | Halogenation + Cross-Coupling |
| Step Economy | Excellent (fewer steps) | Fair (requires pre-functionalization) |
| Atom Economy | Excellent | Poor (generates halide waste) |
| Regioselectivity | Can be challenging to control | Precisely controlled by halide position |
| Substrate Scope | Can be limited by directing group | Very broad, extensive literature |
| Ideal Use Case | Rapid library synthesis, late-stage functionalization | Large-scale synthesis of a single target with a defined substitution pattern |
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust methods for key transformations.
Protocol 1: Synthesis of a 2-Aryl-7-Azaindole via Sonogashira Coupling and Cyclization
Adapted from Leboho, T., et al., Molecules, 2014.[6][7]
This two-step protocol first couples a 2-amino-3-iodopyridine with an alkyne, followed by an acid-catalyzed intramolecular cyclization.
Step A: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).
-
Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (5 mL).
-
Stir the mixture at room temperature for 12 hours. Monitor reaction completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.
Step B: Acid-Catalyzed Cyclization
-
Dissolve the 2-amino-3-(phenylethynyl)pyridine (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL).
-
Add trifluoroacetic acid (TFA, 1.0 mmol, 1.0 equiv) and trifluoroacetic anhydride (TFAA, 1.3 mmol, 1.3 equiv) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 8 hours.
-
Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-phenyl-7-azaindole. Typical Yield: 75-85% over two steps.
Protocol 2: Direct C2-Arylation of N-Methyl-7-Azaindole
Adapted from Reddy, B. V. S., et al., Org. Biomol. Chem., 2013.[13][14]
This protocol describes a highly efficient, palladium-catalyzed direct C-H arylation at the C2 position.
-
In a reaction vial, combine N-methyl-7-azaindole (0.5 mmol, 1.0 equiv), arylboronic acid (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (1.5 mL) and H₂O (0.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the 2-aryl-N-methyl-7-azaindole product. Typical Yield: 75-95%.
Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
Adapted from Fors, B. P., et al., Org. Lett., 2010.[20]
This method utilizes a palladium precatalyst for the efficient amination of an unprotected halo-7-azaindole.
-
To an oven-dried vial equipped with a stir bar, add the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 mmol, 2 mol%), RuPhos ligand (0.012 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Add 4-chloro-7-azaindole (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) as solids if applicable.
-
Add anhydrous toluene (2 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the 4-amino-7-azaindole derivative. Typical Yield: 70-90%.
Conclusion and Future Outlook
The synthesis of functionalized 7-azaindoles has evolved significantly from classical, often low-yielding methods to highly efficient and versatile transition-metal-catalyzed strategies. The choice of synthetic route is a critical decision that balances factors of convergency, scalability, cost, and the desired substitution pattern.
-
Cyclization strategies , particularly the Sonogashira coupling/cyclization sequence, remain a workhorse for constructing the core with pre-defined functionality.
-
Direct C-H activation represents the state-of-the-art in terms of atom and step economy, offering unparalleled opportunities for late-stage functionalization and library synthesis. The ongoing challenge in this area is the development of catalysts and directing groups for predictable functionalization at every position of the scaffold.[12]
-
Cross-coupling on halo-azaindoles provides a reliable and predictable path for introducing diverse functional groups, with modern catalysts now enabling these transformations on unprotected N-H scaffolds, greatly improving the efficiency of synthetic campaigns.[20]
Future innovations will likely focus on the development of novel catalytic systems (e.g., using earth-abundant metals[8][9]), photoredox-catalyzed methods, and chemo- and site-selective C-H functionalization reactions that do not require protecting or directing groups. These advancements will continue to expand the accessible chemical space of 7-azaindole derivatives, providing medicinal chemists with ever-more-powerful tools to develop the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Reactivity of Pyrrolopyridine and Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Heteroaryl boronic acids, in particular, are crucial building blocks for introducing heteroaromatic moieties that can significantly modulate the pharmacological properties of drug candidates. However, not all heteroaryl boronic acids are created equal. Their reactivity in cross-coupling reactions can vary dramatically, influenced by a subtle interplay of electronic and steric factors.
This guide provides an in-depth comparison of the reactivity of pyrrolopyridine boronic acids against other common heteroaryl boronic acids, including those derived from pyridine, indole, and quinoline. We will delve into the mechanistic underpinnings of these reactivity differences and provide experimental data to support these claims, empowering you to make more informed decisions in your synthetic strategies.
The Crucial Role of Electronic Nature in Heteroaryl Boronic Acid Reactivity
The efficacy of a Suzuki-Miyaura coupling is heavily dependent on the electronic properties of the heteroaryl ring. This is a critical factor that governs the rates of the key steps in the catalytic cycle, namely transmetalation and reductive elimination, and also influences the prevalence of undesired side reactions like protodeboronation.
Heteroaryl systems can be broadly categorized into two classes:
-
π-Deficient Heterocycles: These aromatic systems, such as pyridine and pyrimidine, contain one or more electron-withdrawing nitrogen atoms within the ring. This electronic feature can present challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the ring can slow down the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[1]
-
π-Rich Heterocycles: In contrast, heterocycles like furan, thiophene, and pyrrole are considered π-rich due to the presence of heteroatoms with lone pairs of electrons that are donated into the aromatic system. These are generally more reactive in the transmetalation step.[1] However, their increased electron density can also make them more susceptible to decomposition pathways.[1]
Pyrrolopyridines, also known as azaindoles, are a fascinating class of bicyclic heterocycles that contain both a pyridine and a pyrrole ring fused together. Their reactivity is a unique blend of the characteristics of both parent heterocycles and is highly dependent on the relative positions of the nitrogen atom and the boronic acid group.
The "2-Pyridyl Problem": A Persistent Challenge
A well-documented challenge in Suzuki couplings involving pyridyl boronic acids is the "2-pyridyl problem."[1][2] 2-Pyridylboronic acids often exhibit significantly lower reactivity and yields compared to their 3- and 4-substituted isomers.[1][3] This is attributed to two main factors:
-
Catalyst Inhibition: The proximity of the Lewis basic nitrogen atom to the boronic acid group can lead to chelation with the palladium catalyst, forming a stable five-membered ring that can inhibit the catalytic cycle.
-
Facile Protodeboronation: The nitrogen atom can also facilitate the protodeboronation of the boronic acid, a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][4] Studies have shown that 2-pyridyl boronic acids undergo rapid protodeboronation, especially under neutral pH conditions, via fragmentation of a zwitterionic intermediate.[5] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable towards protodeboronation.[5]
This "2-pyridyl problem" is a crucial consideration when working with any heteroaryl boronic acid where a nitrogen atom is positioned ortho to the boronic acid group.
A Comparative Look at Reactivity: Pyrrolopyridines vs. Other Heteroaryl Boronic Acids
To provide a clearer picture of the relative reactivities, let's examine some experimental data. It is important to note that the following data is collated from different studies and, while illustrative, direct quantitative comparisons should be made with caution due to variations in reaction conditions.
Pyrrolopyridine (Azaindole) Boronic Acids
The reactivity of azaindole boronic acids is highly dependent on the isomer.
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): This isomer is a common motif in medicinal chemistry. The nitrogen in the pyridine ring is relatively remote from the typical positions of borylation on the pyrrole ring (e.g., C3). This spatial separation mitigates the negative effects observed in 2-pyridyl systems. For instance, the Suzuki-Miyaura coupling of 3-iodo-6-chloro-7-azaindole with various aryl boronic acids proceeds in good to excellent yields, demonstrating tolerance for both electron-donating and electron-withdrawing groups on the boronic acid.[6]
-
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine), 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine), and 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine): The synthesis of these isomers has been reported, often starting from the corresponding substituted pyridines or pyrroles.[7][8][9][10][11] Their reactivity in Suzuki couplings is influenced by the position of the pyridine nitrogen relative to the boronic acid group. For instance, in 4-azaindole, a boronic acid at the C3 position would be adjacent to the pyridine nitrogen, potentially leading to lower reactivity similar to the "2-pyridyl problem." Indeed, the synthesis of 4-azaindoles can be complicated by the coordination of the pyridyl nitrogen, which can retard C-N bond formation in certain synthetic routes.[12]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a 7-Azaindole Derivative [6]
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-6-chloro-7-azaindole | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-chloro-7-azaindole | 93 |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-6-chloro-7-azaindole | 79 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3-(3,5-Bis(trifluoromethyl)phenyl)-6-chloro-7-azaindole | 67 |
Reaction Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd2dba3 (5 mol%), SPhos (5 mol%), Cs2CO3 (2 equiv), toluene/ethanol (1:1), 60 °C.
Pyridine Boronic Acids
As previously discussed, the position of the boronic acid group on the pyridine ring is a major determinant of reactivity.
Table 2: General Reactivity Trend of Pyridylboronic Acid Isomers [1][3]
| Isomer | General Reactivity | Common Issues |
| 2-Pyridylboronic Acid | Modest | Catalyst inhibition, rapid protodeboronation |
| 3-Pyridylboronic Acid | Good | Generally stable and reactive |
| 4-Pyridylboronic Acid | Good | Generally stable and reactive |
Indole Boronic Acids
Indoles are π-rich heterocycles and their boronic acids are generally reactive coupling partners. The position of the boronic acid and the presence of a protecting group on the indole nitrogen can influence the outcome of the reaction. Unprotected indolylboronic acids can sometimes give higher yields compared to their N-protected counterparts when reacted with phenyl bromides.[13]
Quinoline Boronic Acids
Quinolines are π-deficient bicyclic heterocycles. The reactivity of quinoline boronic acids is also position-dependent. For instance, quinoline-3-boronic acid has been noted as a challenging coupling partner in some cases, with lower yields attributed to poor solubility and other factors.[14]
Mechanistic Considerations: A Deeper Dive
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The rate of transmetalation is influenced by the nucleophilicity of the organic group on the boron. π-Rich heterocycles, with their higher electron density, generally undergo faster transmetalation than π-deficient ones. The presence of a Lewis basic nitrogen atom can also influence this step. In some cases, anhydrous conditions and the use of boronic esters can lead to faster transmetalation rates compared to boronic acids.
-
Protodeboronation: This undesired side reaction competes with transmetalation and leads to the formation of a hydrodeboronated byproduct, reducing the overall yield. As discussed, the propensity for protodeboronation is significantly higher for 2-pyridylboronic acids.[5] The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[5]
The position of the nitrogen atom in pyrrolopyridines dictates a delicate balance. When the nitrogen is in a position analogous to a 3- or 4-substituted pyridine relative to the boronic acid (as is often the case for boronic acids on the pyrrole ring of 7-azaindole), the reactivity is generally good. However, if the nitrogen is in a 2-pyridyl-like position, one can anticipate challenges similar to those encountered with 2-pyridylboronic acids.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with heteroaryl boronic acids. These should be considered as starting points, and optimization may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide with a Heteroaryl Boronic Acid
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3) (1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide, heteroaryl boronic acid, base, and palladium catalyst/ligand.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling is a multifaceted issue governed by the electronic and steric properties of the heterocyclic system. Pyrrolopyridine boronic acids, as hybrids of π-rich pyrrole and π-deficient pyridine rings, exhibit a fascinating range of reactivities that are highly dependent on the specific isomer.
A thorough understanding of the principles outlined in this guide, particularly the influence of the nitrogen atom's position and the propensity for protodeboronation, will enable researchers to better predict the outcome of their cross-coupling reactions and to rationally design more efficient synthetic routes. By carefully selecting the appropriate boronic acid, catalyst, and reaction conditions, the full potential of the Suzuki-Miyaura reaction can be harnessed for the synthesis of complex, biologically active molecules.
References
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Thomas, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]
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Pita, B., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8036-8051. Retrieved from [Link]
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Boga, S. L. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4297-4308. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]
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Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Retrieved from [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Retrieved from [Link]
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Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Retrieved from [Link]
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Hayashi, S., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15641. Retrieved from [Link]
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de Oliveira, R. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]
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Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Retrieved from [Link]
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Thomas, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Khan, I., et al. (2021). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 26(16), 4995. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]
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Alacid, E., & Najera, C. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(21), 7023-7032. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Introduction: (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, a derivative of 7-azaindole, is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling. While its utility is significant, its handling and disposal demand a rigorous, safety-first approach. Recent studies have begun to challenge the historically benign view of some boronic acids, revealing potential mutagenic or toxic properties.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this reagent, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While specific toxicological data for this compound is limited, data from analogous boronic acid derivatives and boric acid itself necessitate a precautionary approach. The compound should be handled as a hazardous substance.
Key Causality: The primary hazards associated with boronic acids as a class are irritation and potential toxicity. The solid, often dusty nature of these compounds increases the risk of inadvertent inhalation or contact.[2][3] Therefore, all procedures must be designed to minimize dust generation and user exposure.
Summary of Potential Hazards (Based on Analogous Compounds):
| Hazard Class | Description | Supporting Evidence |
| Skin Irritation | Causes skin irritation upon direct contact.[2][4][5] | Analogous boronic acid Safety Data Sheets (SDS) consistently list this as a primary hazard. |
| Eye Irritation | Causes serious eye irritation.[2][4][5][6] | Direct contact with dust can cause significant discomfort and potential damage. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2][6][7] | Fine powders can easily become airborne during handling and weighing. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4][7][8] | Ingestion can lead to adverse health effects. |
| Reproductive Toxicity | Boric acid and some derivatives are classified with possible reproductive toxicity based on animal data.[9] | This warrants handling the compound with elevated caution, especially for researchers of child-bearing potential. |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[10] | Environmental release must be strictly avoided. |
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2] Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: For operations with a high likelihood of dust generation, use a NIOSH/MSHA-approved respirator in accordance with OSHA's regulations found in 29 CFR 1910.134.[2][3][9] All handling of the solid material should ideally be performed within a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low.[2]
Waste Management Workflow
The following diagram outlines the decision-making process for the compliant disposal of this compound waste from the point of generation to final pickup.
Caption: Decision workflow for hazardous chemical waste disposal.
Step-by-Step Disposal Protocol
This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Waste Characterization and Segregation
-
Assume Hazardous: Treat all this compound and items contaminated with it as hazardous waste. This includes expired pure chemical, reaction residues, and contaminated consumables (e.g., weigh boats, gloves, wipes).
-
Segregate at Source: Do not mix boronic acid waste with other waste streams. Use separate, dedicated containers for:
-
Dry Solid Waste: Unused reagent, contaminated wipes, etc.
-
Liquid Waste: Solutions containing the boronic acid, and the first one to two solvent rinses from contaminated glassware.
-
Step 2: Containment and Labeling
-
Select Proper Containers: Use containers that are compatible with the waste, in good condition, and have a secure, tight-fitting lid.[12] The container must remain closed except when adding waste.[2][12]
-
Label Immediately: All waste containers must be clearly labeled with the words "Hazardous Waste."[11] The label must also include the full chemical name—"this compound"—and the date accumulation started.
Step 3: Accumulation in the Laboratory
-
Designate an SAA: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]
-
Adhere to Limits: An SAA can hold up to 55 gallons of non-acutely hazardous waste. Once this limit is reached, the container must be moved to the institution's Central Accumulation Area (CAA) within three days. Academic labs operating under the EPA's Subpart K have alternative, more flexible requirements, such as requiring waste removal from the lab every twelve months.[13] Consult your institution's Environmental Health and Safety (EHS) office to understand your specific generator status (VSQG, SQG, or LQG) and applicable rules.[11][14]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the transfer of the waste from the SAA to the CAA and for its ultimate disposal.
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste management company.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Spill and Decontamination Procedures
Accidents require a prepared response to prevent exposure and environmental release.
Small Dry Spill Cleanup
-
Control Access: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE described in Section 2.
-
Avoid Dust: Do NOT dry sweep with a brush. Gently cover the spill with damp paper towels to wet the powder.
-
Collect Material: Carefully scoop the material and damp towels into a container.
-
Final Cleanup: Wipe the area with a wet paper towel.
-
Dispose: Seal the container, label it as "Hazardous Waste" with the chemical name, and manage it according to the protocol in Section 4.
Glassware Decontamination
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first one or two rinses must be collected as hazardous liquid waste.
-
Subsequent Washing: After the initial hazardous rinses are collected, the glassware can be washed normally with soap and water.
By adhering to this comprehensive guide, researchers can ensure that their vital work with this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
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Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]
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SAFETY DATA SHEET - Boric acid. Vector SDS and Chemical Management. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound
All handling of this compound should proceed with the assumption that it is hazardous. The following table summarizes the likely hazard classifications based on data from structurally similar boronic acids.[1][3][4][5][6]
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Handling |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. Impervious gloves and a lab coat are mandatory to prevent exposure.[1][3][4][6] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound, particularly as a fine powder, can cause significant eye damage upon contact. Chemical safety goggles are the minimum requirement; a face shield is recommended when handling larger quantities or when there is a splash risk.[1][3][4][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs. All weighing and handling of the solid must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[1][3][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can be toxic. Strict adherence to laboratory hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, is critical.[1][5][8] |
Core Directive: Selecting Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and chemical exposure. A multi-layered approach is essential for comprehensive protection.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary control measure is the use of a certified chemical fume hood.[9][10] All manipulations of this compound, including weighing, transferring, and preparing solutions, must occur within a fume hood with proper airflow.[9] This minimizes the risk of inhaling airborne particulates.
Mandatory PPE Ensemble
The following PPE is required for all personnel handling this compound.
| PPE Category | Specification | Causality and Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities (>5g) or during splash-prone operations.[2][7] | Protects against accidental splashes and airborne dust, preventing serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant nitrile gloves.[2][9] | Provides a barrier against skin contact, which can cause irritation.[4] Gloves must be inspected for integrity before use and removed properly to avoid contaminating the skin. |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[2][9] | Protects skin on the body and arms from accidental spills. Closed-toe shoes prevent injury from spills or dropped equipment.[2] |
| Respiratory Protection | Not typically required when working within a certified fume hood. | A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls fail or during a large-scale spill cleanup outside of a hood.[7][11] |
Step-by-Step Operational and Disposal Plan
A systematic workflow minimizes risk and ensures reproducible safety.
Experimental Preparation and Handling
-
Area Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.[2] Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
PPE Donning : Don PPE in the following order: lab coat, safety goggles, and finally, gloves.
-
Chemical Handling :
-
Perform all manipulations of the solid compound deep within the fume hood to ensure all dust is captured.
-
Use a micro-spatula for transfers to minimize dust generation. Avoid pouring the powder.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical contamination.
-
Decontaminate any equipment used.
-
PPE Doffing Protocol
Proper removal of PPE is critical to prevent cross-contamination.[2]
-
Gloves : Remove gloves first using a glove-to-glove technique (peeling them off without touching the outer surface with bare skin). Dispose of them in the designated hazardous waste container.
-
Lab Coat : Remove the lab coat by folding it inward to contain any surface contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection : Remove goggles last.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[8][12]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[2][13]
-
Solid Waste : Collect unused compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.[10]
-
Empty Containers : Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times.[10] The rinseate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface the label and dispose of the container according to institutional guidelines.
-
Consult EHS : Always consult your institution’s EHS department for specific disposal guidelines, as regulations can vary.[11][13]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling through engineering controls and appropriate PPE selection.
Caption: Workflow for Safe Handling and PPE Selection.
References
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?
- Lab Alley. How To Safely Dispose of Boric Acid.
- Lab Alley. Boric Acid Safety & Hazards.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- Chemtalk. (2022, April 29). Boric acid.
- BenchChem. Personal protective equipment for handling 4-Formylphenylboronic acid.
- BenchChem. Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
